Methyl 2-(2-iodophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(2-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising an ester functionality and an ortho-iodinated phenyl ring, render it a valuable precursor for a wide array of molecular architectures. The presence of the iodine atom at a strategic position allows for its participation in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity profile, and a discussion of its current and potential applications in drug discovery and materials science.
Introduction
The landscape of modern drug discovery and development is intrinsically linked to the availability of versatile and reactive chemical building blocks. Aryl- and heteroaryl-acetic acid derivatives are privileged scaffolds found in a multitude of biologically active compounds. Among these, this compound (CAS No. 66370-75-0) has emerged as a particularly useful intermediate.[1][2] The ortho-iodide functionality serves as a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through well-established transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the phenylacetate core, a crucial aspect of structure-activity relationship (SAR) studies in drug development. This technical guide aims to provide researchers with a detailed understanding of the properties, synthesis, and reactivity of this important chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66370-75-0 | [1][2][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Colorless to yellow or brown liquid/oil | [2][3] |
| Boiling Point | 114 °C @ 1.5 Torr | [3] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [3] |
| Purity (Typical) | ≥95-97% | [2][4] |
| Storage Conditions | 2-8°C, protect from light, keep in dark place, sealed in dry | [3][4] |
| SMILES | COC(=O)CC1=CC=CC=C1I | [1][2] |
| InChI Key | YNHWTTUTWBNFGQ-UHFFFAOYSA-N | [4] |
Spectral Data and Characterization
Accurate structural elucidation and purity assessment are paramount in chemical synthesis. Below are the expected spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
-
δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the iodine atom.
-
δ ~7.3-7.4 ppm (m, 2H): Aromatic protons meta and para to the iodine atom.
-
δ ~6.9-7.0 ppm (td, 1H): Aromatic proton ortho to the acetate substituent.
-
δ ~3.8 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).
-
δ ~3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments.
-
δ ~171 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~140 ppm: Aromatic carbon attached to the iodine atom (C-I).
-
δ ~138 ppm: Aromatic carbon attached to the acetate substituent.
-
δ ~128-130 ppm: Aromatic CH carbons.
-
δ ~99 ppm: Aromatic carbon ortho to the iodine.
-
δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).
-
δ ~44 ppm: Methylene carbon of the acetate group (-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[5]
-
~3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.[6]
-
~2950 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.[6]
-
~1200 cm⁻¹ (strong): C-O stretching of the ester group.[6]
-
~750 cm⁻¹ (strong): C-I stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 276.
-
Key Fragments:
-
m/z = 217: Loss of the methoxycarbonyl group (-•COOCH₃).
-
m/z = 149: Loss of the iodine atom (-•I).
-
m/z = 59: The methoxycarbonyl fragment ([•COOCH₃]⁺).
-
Synthesis of this compound
This compound is most commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid.[7][8] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.
Caption: Fischer Esterification of 2-Iodophenylacetic Acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the synthesis of this compound from 2-iodophenylacetic acid and methanol.
Materials:
-
2-Iodophenylacetic acid (1.0 eq)
-
Methanol (reagent grade, used in large excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenylacetic acid and a large excess of methanol.
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Reactivity Profile and Key Reactions
The synthetic utility of this compound is primarily derived from the reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.
Caption: Key Cross-Coupling Reactions.
The Heck Reaction
The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the synthesis of stilbenes and other vinyl-substituted aromatic compounds.
Illustrative Transformation: Coupling with styrene to yield a stilbene derivative.
Typical Conditions:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
-
Ligand: PPh₃ or other phosphine ligands
-
Base: Et₃N, K₂CO₃, or NaOAc
-
Solvent: DMF, acetonitrile, or toluene
-
Temperature: 80-140 °C
The Suzuki Coupling
The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or ester.[10] This reaction is widely used for the synthesis of biaryl compounds.
Illustrative Transformation: Coupling with phenylboronic acid to form a biphenyl derivative.
Typical Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
-
Ligand: PPh₃ or other phosphine ligands
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
-
Solvent: Toluene/water, DME, or THF
-
Temperature: 80-110 °C
The Sonogashira Coupling
The Sonogashira coupling enables the reaction between the aryl iodide and a terminal alkyne, forming a diarylacetylene.[11] This reaction is catalyzed by a combination of palladium and copper salts.
Illustrative Transformation: Coupling with phenylacetylene.
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
-
Copper Co-catalyst: CuI
-
Base: Et₃N or other amine bases
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
Applications in Research and Development
The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.
-
Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize the phenyl ring of this compound via cross-coupling reactions allows for the synthesis of novel analogues of known drugs for SAR studies. One study has suggested that this compound acts as an alkylating agent, inhibiting cancer cell growth by binding to estrogen receptors.[11]
-
Materials Science: Biaryl and stilbene structures, which can be readily synthesized from this compound, are core components of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
Conclusion
This compound is a high-value synthetic intermediate that offers a convenient entry point for the synthesis of a wide range of functionalized aromatic compounds. Its straightforward preparation and the predictable reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to facilitate its effective and safe use in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 4. This compound | 66370-75-0 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. athabascau.ca [athabascau.ca]
- 9. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | 66370-75-0 | RCA37075 [biosynth.com]
An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate (CAS: 66370-75-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-iodophenyl)acetate, with the CAS number 66370-75-0, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive carbon-iodine bond ortho to a methyl ester-bearing acetic acid moiety, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66370-75-0 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Yellow to brown liquid or solid | [3] |
| Boiling Point | 114 °C at 1.5 Torr | [3] |
| Density | 1.680 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, protect from light | [4] |
Synthesis
The most common and practical laboratory synthesis of this compound involves the esterification of 2-iodophenylacetic acid.
Synthetic Workflow
Caption: Fischer Esterification of 2-Iodophenylacetic Acid.
Experimental Protocol: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, and the water formed is removed.[5][6]
Materials:
-
2-Iodophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodophenylacetic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets), the methylene protons (-CH₂-), and the methyl ester protons (-OCH₃). The aromatic signals are expected in the range of δ 7.0-8.0 ppm. The methylene protons typically appear as a singlet around δ 3.8-4.0 ppm, and the methyl ester protons as a singlet around δ 3.7 ppm. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around δ 170 ppm), the aromatic carbons (in the range of δ 125-140 ppm, with the carbon bearing the iodine atom being significantly shifted), the methylene carbon, and the methyl ester carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands and aromatic C-H and C=C stretching vibrations will also be present.[7] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 276. A characteristic fragmentation pattern would involve the loss of the methoxy group (-OCH₃) or the entire ester functional group. The presence of iodine would also be evident in the isotopic pattern.[8] |
Chemical Reactivity and Applications in Synthesis
The presence of the aryl iodide moiety makes this compound a highly valuable substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key Cross-Coupling Reactions.
1. Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and leads to the synthesis of substituted cinnamate derivatives.[9][10]
-
Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures.
2. Suzuki Coupling: The Suzuki coupling reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11][12][13]
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as toluene/water or DME/water.
3. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in drug discovery and materials science.[1][14]
-
Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (an amine, such as triethylamine or diisopropylamine), and a solvent like THF or DMF.
Role in Drug Development and Biological Activity
While detailed, peer-reviewed studies on the specific biological activities of this compound are not extensively available in the public domain, some commercial suppliers describe it as an alkylating agent with potential anticancer properties.[15] It is suggested that the compound may inhibit cancer cell growth by binding to estrogen receptors, thereby blocking the interaction with estradiol in cell lines such as MCF-7.[15] Furthermore, it is purported to induce apoptosis in breast cancer cells like MDA-MB-231.[15]
It is crucial to note that these claims are primarily from commercial sources and require rigorous scientific validation through independent, peer-reviewed research. The potential for this molecule to serve as a warhead for targeted covalent inhibitors, given its reactive iodide, is an area ripe for further investigation by medicinal chemists. The core structure can be elaborated through the cross-coupling reactions mentioned above to generate a library of compounds for screening against various biological targets.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of the aryl iodide in a variety of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of diverse and complex molecular scaffolds. While its own biological activity profile requires further elucidation, its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology, is significant. Researchers and drug development professionals can leverage the chemical handles present in this molecule to access novel chemical space in the quest for new therapeutic agents.
1), 17494–17500.References
- 1. rsc.org [rsc.org]
- 2. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 66370-75-0 | RCA37075 [biosynth.com]
An In-Depth Technical Guide to Methyl (2-Iodophenyl)acetate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
Methyl (2-iodophenyl)acetate is a pivotal chemical intermediate whose value in the fields of medicinal chemistry and materials science is anchored by its unique structural features. The presence of an ortho-disubstituted aromatic ring, bearing both a reactive iodine atom and a methyl ester moiety, renders it an exceptionally versatile building block. The iodine atom serves as a highly effective handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methyl acetate group provides a site for further chemical elaboration or can influence the conformation of resulting structures. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic methodologies, explores its rich chemical reactivity with a focus on mechanistic principles, and discusses its application as a scaffold in the development of complex molecular architectures relevant to drug discovery.
Physicochemical Properties and Structural Analysis
Methyl (2-iodophenyl)acetate is a compound whose physical and chemical characteristics are dictated by the interplay between the phenyl ring, the electron-withdrawing iodo group, and the ester functionality.
Table 1: Key Physicochemical Properties of Methyl (2-Iodophenyl)acetate
| Property | Value | Source(s) |
| CAS Number | 66370-75-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉IO₂ | [1][2][3] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| IUPAC Name | methyl 2-(2-iodophenyl)acetate | [3] |
| Appearance | Colorless oil or liquid/solid | [3][4] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage Conditions | 2-8°C, in dark, sealed dry | [4] |
| SMILES String | COC(=O)CC1=CC=CC=C1I | [2][3] |
Spectroscopic Characterization
Structural elucidation and purity assessment of methyl (2-iodophenyl)acetate rely on standard spectroscopic techniques. While raw spectra are lot-specific, the expected signatures are well-defined:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would predictably show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The benzylic methylene protons (-CH₂-) would appear as a singlet around 3.9 ppm. The four aromatic protons on the disubstituted ring would present as a complex multiplet pattern between approximately 7.0 and 7.9 ppm, characteristic of an ortho-substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (~171 ppm), the aromatic carbons (with the carbon bearing the iodine, C-I, being significantly shielded to ~95-100 ppm), the benzylic carbon (~40 ppm), and the methoxy carbon (~52 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. C-H stretches for aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ range.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 276. The isotopic pattern would be characteristic of a mono-iodinated compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of methyl (2-iodophenyl)acetate involves the esterification of its corresponding carboxylic acid, 2-iodophenylacetic acid.[6] The acid itself can be prepared via a multi-step sequence starting from more common precursors.
A Common Synthetic Pathway
A reliable route begins with the hydrolysis of 2-iodobenzyl cyanide, which provides 2-iodophenylacetic acid.[6] The subsequent esterification is a classic, high-yielding transformation. This multi-step approach ensures high purity and good overall yield.
Caption: Fischer esterification of 2-iodophenylacetic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the conversion of 2-iodophenylacetic acid to methyl (2-iodophenyl)acetate. The causality for using excess methanol is Le Châtelier's principle—to drive the equilibrium towards the product ester. The strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.
Materials:
-
2-Iodophenylacetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-iodophenylacetic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid. Finally, wash with brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude methyl (2-iodophenyl)acetate can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a colorless oil.[7]
Chemical Reactivity: The Aryl Iodide as a Synthetic Linchpin
The synthetic utility of methyl (2-iodophenyl)acetate is dominated by the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal partner in numerous named reactions critical to modern organic synthesis:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding substituted methyl phenylacetate derivatives.
-
Heck Reaction: Coupling with an alkene to introduce a vinyl group, leading to stilbene-like structures after further functionalization.
-
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a C(sp²)-C(sp) bond, yielding aryl alkynes.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing access to N-aryl compounds.
-
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to the synthesis of ketones or amides.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol Case Study: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki coupling to demonstrate the practical application of methyl (2-iodophenyl)acetate.
Materials:
-
Methyl (2-iodophenyl)acetate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.01-0.05 eq) or other Pd catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add methyl (2-iodophenyl)acetate, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of methyl (2-iodophenyl)acetate lies in its role as a versatile scaffold for constructing molecules with potential therapeutic applications.
-
Scaffold for Complex Molecules: The ortho-positioning of the reactive iodide and the ester group is particularly powerful. Following a cross-coupling reaction, the newly introduced functional group is positioned perfectly for a subsequent intramolecular cyclization reaction, providing rapid access to a variety of heterocyclic cores such as benzofurans, isocoumarins, and benzopyrans.[6]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an excellent starting point or "fragment" for FBDD campaigns. The aryl iodide allows for the systematic and parallel synthesis of a library of derivatives to probe interactions with a biological target.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is a known intermediate in the synthesis of more complex APIs. For instance, its derivatives have been explored as potential alkylating agents that may interact with biological targets like estrogen receptors, suggesting a role in developing anticancer agents.[2] The synthesis of complex amides and other functionalized molecules from this starting point is a common strategy in medicinal chemistry programs.[6][8]
Conclusion
Methyl (2-iodophenyl)acetate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable building block. The ability to leverage the C-I bond for sophisticated cross-coupling reactions allows researchers in drug discovery and materials science to efficiently construct novel and complex molecular architectures, accelerating the path from chemical design to functional application.
References
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. This compound | 66370-75-0 | RCA37075 [biosynth.com]
- 3. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 4. This compound | 66370-75-0 [sigmaaldrich.com]
- 5. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 6. 2-Iodophenylacetic acid 97 18698-96-9 [sigmaaldrich.com]
- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physical and chemical properties of Methyl 2-(2-iodophenyl)acetate
An In-depth Technical Guide to Methyl 2-(2-iodophenyl)acetate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its structure, featuring an ortho-iodinated phenyl ring coupled to a methyl acetate moiety, presents two key points of reactivity: the electrophilic carbon of the ester and the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthetic chemistry. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66370-75-0 | [1][2][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Appearance | Yellow to brown liquid or solid/semi-solid | [1] |
| Boiling Point | 114 °C at 1.5 Torr | [1][3] |
| Density | 1.680 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, protect from light, keep sealed in a dry place | [1] |
Structural Identifiers:
-
InChI: 1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
-
InChIKey: YNHWTTUTWBNFGQ-UHFFFAOYSA-N
Synthesis of this compound
The most direct synthetic route to this compound is through the esterification of 2-iodophenylacetic acid.[5] This precursor acid can be prepared from 2-iodobenzyl cyanide. The esterification can be achieved through various standard methods, including Fischer esterification using methanol in the presence of a strong acid catalyst, or by using milder reagents such as (trimethylsilyl)diazomethane for substrates sensitive to harsh acidic conditions.[5]
Exemplary Synthetic Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-iodophenylacetic acid. The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by flash column chromatography on silica gel.
Caption: Fischer Esterification of 2-Iodophenylacetic Acid.
Reactivity and Chemical Profile
The reactivity of this compound is dominated by two key structural features: the ester functional group and the carbon-iodine bond.
-
Ester Group Reactivity: The ester moiety can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid, 2-iodophenylacetic acid. It can also be subject to transesterification in the presence of other alcohols and a suitable catalyst.
-
Carbon-Iodine Bond Reactivity: The C-I bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, but more importantly, it is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of a wide range of substituents at the ortho position to the acetate side chain, enabling the synthesis of a diverse library of compounds.
Caption: Key Reactive Sites of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.[6][7] While actual spectra are instrument- and condition-dependent, the expected spectral features for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet around 3.9 ppm. The aromatic protons would resonate in the downfield region (around 7.0-7.8 ppm) and exhibit complex splitting patterns due to their ortho, meta, and para relationships.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170 ppm. The methyl carbon of the ester would appear at approximately 52 ppm, and the methylene carbon at around 40 ppm. The aromatic carbons would give rise to several signals in the 120-140 ppm range, with the carbon bearing the iodine atom being significantly shifted.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹.[8] Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the ester.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 276. A prominent fragment would likely correspond to the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 245.[8]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its utility stems from its ability to participate in a wide range of chemical transformations, allowing for the construction of complex molecular architectures.
One notable potential application is in the development of anticancer agents. It has been described as an alkylating agent that may inhibit the growth of cancer cells by binding to their estrogen receptors.[2] This interaction can block the binding of estradiol, leading to an inhibition of cell cycle progression and ultimately, cancer cell death.[2]
Furthermore, its role as a building block in palladium-catalyzed cross-coupling reactions allows for the synthesis of substituted phenylacetic acid derivatives, which are common motifs in many drug molecules. For instance, the iodine can be replaced with various aryl, alkyl, or vinyl groups, providing a straightforward entry into a diverse chemical space for drug discovery programs.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of its hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [9] |
| Pictograms | GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Handling and Storage Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[1]
References
- 1. This compound | 66370-75-0 [amp.chemicalbook.com]
- 2. This compound | 66370-75-0 | RCA37075 [biosynth.com]
- 3. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 4. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Methyl 2-(3-iodophenyl)acetate | C9H9IO2 | CID 21939462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-(2-iodophenyl)acetate: A Guide to Chemical Stability and Proper Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-(2-iodophenyl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. As with many aryl iodides, its utility is directly linked to its purity and stability.[1][2][3] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Chemical and Physical Profile
A foundational understanding of the compound's properties is essential for proper handling. This compound is characterized by the presence of both an ester functional group and a carbon-iodine bond on an aromatic ring, both of which contribute to its reactivity and potential instability.
| Property | Value | Source(s) |
| CAS Number | 66370-75-0 | [4][5][6][7] |
| Molecular Formula | C₉H₉IO₂ | [4][5][6][7] |
| Molecular Weight | 276.07 g/mol | [4][6][7] |
| Boiling Point | 114 °C (at 1.5 Torr) | [4][6] |
| Density | ~1.680 g/cm³ (Predicted) | [4][6] |
| Appearance | Yellow to brown liquid or semi-solid | [6] |
| Purity | Typically ≥95% | [5] |
Core Stability Profile and Potential Degradation Pathways
The chemical structure of this compound dictates its susceptibility to degradation. The primary points of vulnerability are the carbon-iodine (C-I) bond and the methyl ester group. The principal mechanisms of degradation are photolysis and hydrolysis.[8][9]
Key Degradation Factors:
-
Light: Aryl iodides are known to be sensitive to light, particularly UV radiation.[1][2] The energy from light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a variety of impurities or discoloration. Studies on similar molecules confirm that phototransformation is a significant degradation pathway.[9]
-
Moisture: The ester functional group is susceptible to hydrolysis, a reaction that is accelerated by the presence of water and catalyzed by acidic or basic conditions. This process would yield 2-(2-iodophenyl)acetic acid and methanol, altering the compound's reactivity and physical properties.[8][9]
-
Air (Oxygen): While less documented for this specific molecule, oxidative degradation is a common pathway for many organic compounds.[8] The observation that the compound can appear as a yellow to brown liquid suggests the potential for slow oxidation or the formation of colored degradation products upon exposure to air, similar to how sodium iodide can turn brown.[6][10]
The following diagram illustrates the primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the compound's integrity, strict adherence to proper storage and handling procedures is paramount. The following recommendations are synthesized from supplier data sheets and general chemical safety guidelines.
The consensus among chemical suppliers points to refrigerated, dark, and dry conditions as optimal for long-term stability.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C | Slows the rate of potential hydrolytic and oxidative degradation reactions. | [4][6] |
| Light | Protect from light (e.g., amber glass vial, store in a dark cabinet/box). | Prevents light-induced photolysis of the sensitive carbon-iodine bond. | [4][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and hydrolysis. | [11][12] |
| Container | Tightly sealed container. | Prevents ingress of atmospheric moisture and oxygen. | [11][12] |
Due to the compound's hazard profile, appropriate safety measures must be taken during handling.[12]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Dispensing: If the compound is a semi-solid at room temperature, it may be gently warmed to facilitate transfer. If refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
-
Inert Atmosphere Handling: For long-term use and to maintain the highest purity, it is advisable to unseal and dispense the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[12]
Workflow for Compound Stability Assessment
For critical applications, it is prudent to periodically assess the purity and stability of the stored material. This self-validating workflow ensures that the compound meets the required specifications before use.
-
Procedure: Carefully observe the physical appearance of the compound.
-
Indicator of Degradation: A significant darkening of the color from light yellow towards dark brown may indicate degradation.[6]
-
Objective: To quantitatively determine the purity of the material and detect the presence of degradation products.
-
Sample Protocol (General Method):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.
-
HPLC System: A standard reverse-phase HPLC system with UV detection is appropriate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A linear gradient from ~30% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peak areas. A decrease in the main peak's relative area or the appearance of new peaks compared to a reference standard indicates degradation.
-
-
Objective: To understand potential degradation products under stress conditions, which can help in developing a stability-indicating analytical method.[13]
-
Procedure: Expose solutions of the compound to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80 °C (in solution and as solid).
-
Photolytic: Expose to light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of any new impurities formed, providing insight into the degradation pathways.[9][13]
The following diagram outlines the workflow for assessing compound stability.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Its primary vulnerabilities are photodegradation and hydrolysis. By implementing stringent storage conditions—specifically, refrigeration (2–8 °C) in a tightly sealed, light-protected container, preferably under an inert atmosphere—users can significantly extend the shelf-life and preserve the purity of this important synthetic intermediate. Regular purity assessment via methods like HPLC provides an essential quality control check, ensuring the reliability of experimental outcomes.
References
- 1. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 5. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 6. This compound | 66370-75-0 [amp.chemicalbook.com]
- 7. This compound | 66370-75-0 | RCA37075 [biosynth.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICSC 1009 - SODIUM IODIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 11. agilent.com [agilent.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to Methyl 2-(2-iodophenyl)acetate in Advanced Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of foundational building blocks is a critical determinant of synthetic efficiency and innovation. Methyl 2-(2-iodophenyl)acetate has distinguished itself as a preeminent starting material, offering a unique convergence of reactivity that enables the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of an ortho-disposed iodide and a modifiable ester functionality within a stable phenylacetate framework provides a versatile platform for a multitude of high-value transformations. This technical guide provides an in-depth, experience-driven exploration of the core research applications of this compound. We will dissect the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, present validated, step-by-step protocols, and contextualize its utility in the synthesis of significant heterocyclic cores. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the full synthetic potential of this powerful and versatile synthon.
Foundational Principles: Structure and Reactivity Profile
This compound (CAS No: 66370-75-0) is a deceptively simple molecule whose synthetic power lies in the precise arrangement of its functional groups. The ester moiety serves as a classic handle for transformations such as hydrolysis, amidation, or reduction, allowing for the introduction of diverse functional appendages. However, the true cornerstone of its utility is the carbon-iodine bond positioned ortho to the acetate side chain.
The C–I bond is the longest and weakest of the carbon-halogen bonds, making it exceptionally susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) species. This high reactivity is the linchpin for a vast array of cross-coupling reactions. Furthermore, the close proximity of the reactive C–I bond and the acetate side chain creates an ideal topology for intramolecular cyclization reactions, providing elegant and atom-economical pathways to valuable heterocyclic scaffolds.
Table 1: Key Physicochemical and Reactivity Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Colorless oil to off-white solid | [2] |
| CAS Number | 66370-75-0 | [1] |
| Key Reactive Sites | C(sp²)-I bond (electrophilic), Ester carbonyl (electrophilic), α-carbon (nucleophilic enolate formation) | N/A |
| Primary Applications | Palladium-catalyzed cross-coupling, Intramolecular cyclization, Heterocycle synthesis | N/A |
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The ortho-iodide of this compound is a premier functional group for forging new carbon-carbon and carbon-heteroatom bonds. Its high reactivity allows these transformations to proceed under mild conditions with high efficiency.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura reaction is arguably the most robust method for creating C(sp²)-C(sp²) bonds. Using this compound, a diverse array of aryl and heteroaryl groups can be appended, forming substituted biphenylacetic acid derivatives which are precursors to numerous anti-inflammatory drugs and other bioactive molecules.[3]
Expertise & Causality: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle. Phosphine ligands, such as the bulky and electron-rich tricyclohexylphosphine (PCy₃) or SPhos, are often employed to stabilize the Pd(0) species, facilitate oxidative addition, and promote the final reductive elimination step.[4] The base, typically a carbonate like K₂CO₃ or a phosphate, is essential for activating the boronic acid partner by forming a more nucleophilic boronate species, which then undergoes transmetalation with the arylpalladium(II) complex.[4] A biphasic solvent system (e.g., toluene/water) is common, allowing the inorganic base to reside in the aqueous phase while the organic substrates and catalyst remain in the organic phase.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5][6][7]
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a direct route to arylalkynes, which are crucial intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[8] This reaction characteristically uses a dual-catalyst system of palladium and copper(I).[9]
Expertise & Causality: The palladium catalyst functions similarly to the Suzuki coupling. The unique feature is the copper(I) co-catalyst (typically CuI). In the presence of an amine base (e.g., Et₃N or DIPEA), the copper salt reacts with the terminal alkyne to form a copper(I) acetylide.[8][9] This intermediate is highly reactive and readily undergoes transmetalation with the aryl-Pd(II)-iodide complex. The amine base serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent. Copper-free variants exist but often require stronger bases or more specialized ligands.
Protocol 2: General Procedure for Sonogashira Coupling
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor for completion by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[8][9][10]
Intramolecular Reactions: Gateway to Heterocyclic Scaffolds
The ortho-relationship between the iodide and the acetate side chain is a powerful design element for constructing heterocyclic rings through intramolecular reactions.
Heck Cyclization for the Synthesis of Oxindoles
The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. A highly effective strategy for its synthesis involves the intramolecular Heck reaction. This requires a preliminary amidation of the ester to install a nitrogen atom and a tethered alkene.
Expertise & Causality: The workflow begins with the conversion of the methyl ester to an N-allyl or N-vinyl amide. This substrate is then subjected to Pd(0)-catalyzed cyclization. Oxidative addition of the C-I bond to Pd(0) forms an arylpalladium(II) species. This is followed by a migratory insertion of the tethered alkene into the aryl-palladium bond, forming a new C-C bond and a five-membered ring. The final step is a β-hydride elimination, which regenerates the double bond (exocyclic or endocyclic depending on the substrate and conditions) and the Pd(0) catalyst, completing the cycle. The choice of base and ligands can influence the regioselectivity of the β-hydride elimination.
Caption: A streamlined workflow for synthesizing oxindoles via intramolecular Heck reaction.
Protocol 3: Synthesis of an Oxindole via Intramolecular Heck Cyclization (Illustrative)
-
Amidation: React this compound with allylamine (2.0 equiv.) in a sealed tube at 100-120 °C (or use standard peptide coupling reagents like HATU at room temperature) to form N-allyl-2-(2-iodophenyl)acetamide. Purify the amide intermediate.
-
Inert Atmosphere Setup: In a Schlenk tube, dissolve the purified amide (1.0 equiv.) in a degassed solvent like acetonitrile or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand if necessary (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the methylene-oxindole product.
Synthesis of Dibenzo[b,f]oxepines
Dibenzo[b,f]oxepines are core structures in several centrally acting drugs, including the antidepressant Doxepin. This compound can serve as a key precursor for one of the aromatic rings in a convergent synthesis.
Expertise & Causality: A common strategy involves an initial Suzuki coupling of this compound with 2-formylphenylboronic acid to generate a biphenyl intermediate. This intermediate possesses the necessary functionalities—an aldehyde and an ester—in a pre-organized conformation. A subsequent intramolecular reaction, such as a Wittig reaction or reductive cyclization, can then be employed to form the central seven-membered oxepine ring.[2][11][12]
Advanced Applications and Future Directions
The utility of this compound extends beyond these fundamental transformations. It is a key building block in Larock indole synthesis, where it (after conversion to the corresponding aniline) reacts with alkynes to form complex indole structures.[1][13][14] Furthermore, its derivatives are employed in cascade reactions, where a single set of reagents triggers a sequence of bond-forming events to rapidly build molecular complexity.
The future of this synthon lies in its application with novel catalytic systems, including photoredox and nickel catalysis, which promise to enable new types of transformations under even milder conditions. As the demand for complex, non-flat molecules in drug discovery grows, the ability of this compound to serve as a versatile platform for both planar cross-coupling and three-dimensional cyclization reactions ensures its continued relevance and importance in the field of organic synthesis.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [mdpi.com]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
The Strategic Utility of Methyl 2-(2-Iodophenyl)acetate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aryl halides have long been revered for their versatility, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable, yet perhaps under-celebrated, reagent: Methyl 2-(2-iodophenyl)acetate . Its unique structural arrangement, featuring an ortho-iodide on a phenylacetate framework, offers a powerful handle for a diverse array of synthetic transformations. This document serves as a comprehensive technical resource, providing not only a theoretical underpinning of its reactivity but also practical, field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block for applications ranging from fundamental synthetic methodology to the development of novel therapeutic agents.
Core Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66370-75-0 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Appearance | Yellow to brown liquid or solid | [1][3] |
| Boiling Point | 114 °C at 1.5 Torr | [3] |
| Density | ~1.68 g/cm³ | [3] |
| Storage | 2-8°C, protected from light, sealed in dry conditions | [1] |
| Purity | Typically ≥95% | [1] |
Safety Profile:
This compound is a chemical reagent that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data sheets[1][4][5].
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection[4].
-
Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray[4][5].
-
Wash hands and any exposed skin thoroughly after handling[4].
-
Store in a well-ventilated place and keep the container tightly closed[4].
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].
-
If swallowed, immediately call a poison center or doctor[4].
-
The Power of the Aryl-Iodide: A Gateway to Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodide of this compound is the cornerstone of its synthetic utility, serving as a highly reactive electrophile in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl and Substituted Phenylacetate Scaffolds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between an organoboron species and an organic halide[6][7]. In the context of this compound, this reaction provides a direct route to a diverse array of 2-arylphenylacetates, which are valuable precursors for various bioactive molecules.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination[6][7].
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetate
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetate.
Heck-Mizoroki Reaction: A Pathway to Substituted Cinnamic Acid Esters
The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene, providing a powerful tool for the synthesis of substituted olefins[6][8]. When this compound is employed, this reaction opens up access to a variety of substituted methyl cinnamate derivatives.
Mechanistic Rationale:
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination[6][8].
Figure 2: Generalized catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of Methyl (E)-3-(2-(2-methoxy-2-oxoethyl)phenyl)acrylate
This protocol details a typical Heck reaction between this compound and methyl acrylate[2][9][10].
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add acetonitrile (5 mL) and triethylamine (2.0 mmol).
-
Add methyl acrylate (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper complexes[2][8][11]. This reaction allows for the direct introduction of an alkynyl group at the 2-position of the phenylacetate core.
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle[8][11].
References
- 1. soc.chim.it [soc.chim.it]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 5. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. odinity.com [odinity.com]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Methyl 2-(2-iodophenyl)acetate for the Modern Researcher
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2-iodophenyl)acetate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the "why" behind the data, grounding every interpretation in the fundamental principles of spectroscopic analysis and providing field-proven insights into experimental design and data acquisition.
Introduction: The Structural Elucidation of an Aryl Acetate Intermediate
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments in a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic, benzylic, and methyl protons.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | Doublet (d) | 1H | Ar-H (ortho to I) | The iodine atom's deshielding effect and proximity to the electron-withdrawing ester group will shift this proton downfield. |
| ~7.3 - 7.4 | Triplet (t) | 1H | Ar-H (meta to I) | This proton is influenced by neighboring protons, leading to a triplet splitting pattern. |
| ~7.1 - 7.2 | Triplet (t) | 1H | Ar-H (meta to I) | Similar to the other meta proton, its chemical shift is in the typical aromatic region. |
| ~6.9 - 7.0 | Doublet (d) | 1H | Ar-H (para to I) | This proton is expected to be the most upfield of the aromatic signals due to its distance from the iodine. |
| ~3.8 - 3.9 | Singlet (s) | 2H | -CH₂- | The benzylic protons are adjacent to the aromatic ring and the carbonyl group, resulting in a singlet in the expected region. |
| ~3.7 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a distinct chemical environment, appearing as a sharp singlet. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust ¹H NMR spectrum can be obtained by following a standardized protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set an appropriate spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Data Interpretation Workflow
Caption: Workflow for ¹H NMR data interpretation.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[4] |
| ~140 | Ar-C -I | The carbon directly attached to the iodine is significantly deshielded. |
| ~139 | Ar-C -CH₂ | The ipso-carbon attached to the acetate group. |
| ~130 | Ar-C H | Aromatic methine carbon. |
| ~129 | Ar-C H | Aromatic methine carbon. |
| ~128 | Ar-C H | Aromatic methine carbon. |
| ~127 | Ar-C H | Aromatic methine carbon. |
| ~52 | -OC H₃ | The methyl carbon of the ester group. |
| ~41 | -C H₂- | The benzylic carbon. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Tune the probe for ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence.
-
-
Data Acquisition:
-
Acquire the spectrum over a wider spectral width (typically 0-220 ppm).
-
A greater number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Logic of Carbon Environment Assignment
Caption: ¹³C NMR chemical shift regions.
Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3050-3000 | Medium-Weak | C-H (aromatic) | Stretch |
| ~2950-2850 | Medium-Weak | C-H (aliphatic) | Stretch |
| ~1735 | Strong | C=O (ester) | Stretch |
| ~1600, ~1470 | Medium-Weak | C=C (aromatic) | Stretch |
| ~1250-1100 | Strong | C-O (ester) | Stretch |
| ~750 | Strong | C-H (ortho-disubstituted) | Out-of-plane bend |
Experimental Protocol: Acquiring an IR Spectrum
For a liquid sample like this compound, the neat (thin film) method is efficient and straightforward.[2][5]
-
Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., dry acetone) and store them in a desiccator.[6]
Vibrational Mode Analysis
Caption: Key IR vibrational modes for identification.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 276. This peak corresponds to the intact molecule with one electron removed. The presence of iodine (¹²⁷I) will result in a distinct isotopic pattern.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ = m/z 245. This is a common fragmentation for methyl esters.
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ = m/z 217. This results in the formation of the 2-iodobenzyl cation.
-
Loss of iodine (-I): [M - 127]⁺ = m/z 149. This fragmentation leads to the methyl phenylacetate cation.
-
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject a small volume of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.
-
Employ a temperature program to ensure efficient elution of the compound.
-
-
MS Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common method for generating ions and inducing fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis Workflow
Caption: Predicted MS fragmentation pathways.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a comprehensive and self-validating structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a detailed and unambiguous picture of the molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important synthetic intermediate.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Methyl 2-(2-iodophenyl)acetate: A Strategic Sourcing and Qualification Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a key building block in modern synthetic and medicinal chemistry, Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) serves as a critical starting material for a multitude of complex molecular scaffolds. Its utility is primarily derived from the ortho-iodinated phenyl ring, which provides a reactive handle for a wide array of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide offers a senior application scientist's perspective on the commercial landscape, supplier qualification, and quality control of this important intermediate.
Compound Profile and Significance
This compound is a halogenated aromatic ester. The presence of the iodide atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in drug discovery for assembling the core structures of new chemical entities.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Key Properties:
-
Appearance: Typically a yellow to brown liquid or semi-solid.[6]
-
Storage: Recommended to be stored at 2-8°C in a dark, dry place under an inert atmosphere.[6]
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. The choice of supplier often depends on the required purity, quantity, lead time, and documentation support. Below is a comparative summary of notable suppliers.
| Supplier | Typical Purity | Common Pack Sizes | Availability Notes |
| Sigma-Aldrich | ≥95% | Custom | Available through their marketplace; may be sourced from partners like Ambeed.[7] |
| Biosynth | Custom | 5 g | Often made to order with lead times of 3-4 weeks. |
| Advanced ChemBlocks | 97% | 5 g, 25 g | Lists material as in stock, shipping from their San Francisco site.[8] |
| Crysdot LLC | 95+% | 5 g | Requires inquiry for stock status and pricing. |
| Sunway Pharm Ltd | 97% | 1 g, 5 g, 10 g | Provides catalog pricing and indicates stock in Shanghai.[9] |
| ChemicalBook | 95% - 98% | 1 g - 10 kg | A directory listing multiple Chinese suppliers like Finetech Industry and Cool Pharm.[5] |
Note: Pricing and availability are subject to change. For larger quantities, it is always advisable to request a direct quote. Non-stock items can have significant lead times.
Supplier Qualification: A Scientist's Workflow
Selecting a reliable supplier is paramount to ensure experimental reproducibility and avoid costly project delays. A multi-step qualification process is essential. The causality behind this workflow is to establish a chain of trust, from initial documentation to empirical verification of the material's quality.
Caption: Workflow for qualifying a new chemical supplier.
Key Evaluation Criteria:
-
Certificate of Analysis (CoA): This is the most critical document. Do not just file it; analyze it.
-
Purity: Look for the analytical method used (e.g., HPLC, GC). A purity value of >97% is generally recommended for sensitive applications like catalysis.
-
Identity Confirmation: The CoA should specify the methods used to confirm the structure, typically ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure.
-
Lot-Specificity: Ensure the CoA is for the specific lot you are purchasing. Generic or outdated CoAs are a significant red flag.
-
-
Safety Data Sheet (SDS): Review for handling, storage, and disposal information. An incomplete or poorly written SDS may reflect a lack of diligence from the supplier.[10] Key hazard information for this compound includes:
Experimental Protocol: Incoming Quality Control
Trust but verify. Independent verification of a new supplier's material is a cornerstone of good scientific practice. This protocol outlines a standard procedure for the quality control of a newly received batch of this compound.
Objective: To confirm the identity, purity, and integrity of this compound upon receipt.
Materials:
-
Received sample of this compound.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS.
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for LC-MS).
-
Glassware: vials, pipettes.
Methodology:
-
Visual Inspection:
-
Carefully observe the material's physical state and color. It should align with the supplier's description (e.g., yellow liquid).[6] Note any particulates, discoloration, or inconsistencies.
-
-
Solubility Check:
-
In a small vial, test the solubility in a common organic solvent like dichloromethane or ethyl acetate. The material should dissolve completely, indicating the absence of insoluble impurities.
-
-
Identity Confirmation via ¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~7.8-7.9 (d, 1H, Ar-H)
-
~7.3-7.4 (t, 1H, Ar-H)
-
~7.0-7.1 (t, 1H, Ar-H)
-
~7.1-7.2 (d, 1H, Ar-H)
-
~3.8 (s, 2H, -CH₂-)
-
~3.7 (s, 3H, -OCH₃)
-
-
Rationale: The proton NMR provides an unambiguous fingerprint of the molecule. The integration values and splitting patterns must match the expected structure. Discrepancies may indicate impurities or a completely different compound.
-
-
Purity Assessment via HPLC-UV/MS:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute as necessary for analysis.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Mass Spectrometer (ESI+).
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities. Calculate the area percent purity.
-
Check the mass spectrum for a peak corresponding to [M+H]⁺ (expected m/z ≈ 277.0) or [M+Na]⁺ (expected m/z ≈ 299.0).
-
-
Rationale: HPLC is a robust method for quantifying purity and detecting non-volatile impurities. Coupling it with MS confirms the molecular weight of the main peak, validating its identity.
-
References
- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. This compound | 66370-75-0 [chemicalbook.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. This compound | 66370-75-0 [sigmaaldrich.com]
- 8. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 9. This compound - CAS:66370-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Introduction: The Utility of a Versatile Phenylacetate Building Block
An Application Note for the Synthesis of Methyl 2-(2-iodophenyl)acetate
This compound (CAS No. 66370-75-0) is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an ortho-iodinated phenyl ring coupled to a methyl acetate moiety, provides two key reactive handles. The aryl iodide is a prime substrate for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The ester group can be readily hydrolyzed or converted to other functional groups, making it a versatile precursor for drug candidates and functional organic materials.[4]
This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from commercially available 2-aminophenylacetic acid. The synthetic strategy involves an initial Sandmeyer-type iodination followed by a classical Fischer esterification. The causality behind each procedural step is explained to provide researchers with a robust and reproducible methodology.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the conversion of an aromatic amine to an aryl iodide, and the subsequent esterification of the resulting carboxylic acid.
References
Application Notes and Protocols: Standard Procedure for Suzuki Coupling with Methyl 2-(2-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[1][3]
This application note provides a detailed guide to the standard procedure for the Suzuki coupling of Methyl 2-(2-iodophenyl)acetate with various arylboronic acids. This specific transformation is of significant interest as it provides a direct route to synthesize methyl 2-(biphenyl-2-yl)acetate and its derivatives, which are valuable precursors in medicinal chemistry and materials science. The presence of the ester functionality in the starting material requires careful consideration of reaction conditions to avoid hydrolysis, making a well-defined protocol essential for achieving high yields and purity.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The cycle is initiated by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step of the reaction.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a standard procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 290.06 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 290 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Discussion and Troubleshooting
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Suzuki couplings.[5][6] Other palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), can also be employed, often in combination with phosphine ligands.[7] The choice of ligand can significantly impact the reaction efficiency, especially for sterically hindered substrates.
Role of the Base: The base is crucial for the transmetalation step.[4] Potassium carbonate is a mild and effective base for this transformation. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used and may be beneficial in cases of low reactivity. Care should be taken with stronger bases like sodium hydroxide, as they can promote the hydrolysis of the methyl ester functionality.
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings. 1,4-Dioxane is a common choice, but other solvents like tetrahydrofuran (THF) or toluene can also be effective. The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.
Common Issues and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or decomposed. Using a fresh batch is recommended.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction setup is properly purged with an inert gas and that the solvents are degassed.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate may be slow. Consider using a different solvent system or increasing the reaction temperature.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thorough degassing can minimize this side reaction.
-
Protodeborylation: The boronic acid can be cleaved by water to form the corresponding arene. Using a slight excess of the boronic acid can help to compensate for this.
-
Ester Hydrolysis: If the desired product is the carboxylic acid, a stronger base and higher water content can be used. To preserve the ester, milder bases and shorter reaction times are preferred.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the coupled product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the ester carbonyl.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
The Strategic Application of Methyl 2-(2-Iodophenyl)acetate in Modern Heterocyclic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of contemporary drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. These cyclic architectures form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Methyl 2-(2-iodophenyl)acetate has emerged as a particularly versatile and powerful building block in this endeavor. Its structure, featuring a reactive aryl iodide and a readily functionalizable acetate moiety, provides a strategic entry point for a variety of powerful transition-metal-catalyzed cyclization reactions. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing field-proven insights and protocols for the application of this key intermediate in the synthesis of valuable heterocyclic compounds, with a primary focus on the synthesis of oxindoles and related lactams.
The strategic positioning of the iodo group ortho to the acetic acid ester side chain makes this compound an ideal precursor for intramolecular cyclization reactions. The carbon-iodine bond is highly susceptible to oxidative addition by late transition metals, particularly palladium, initiating catalytic cycles that can forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide will explore two principal palladium-catalyzed strategies: the intramolecular Heck reaction and the Sonogashira coupling followed by intramolecular cyclization. For each, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data that underscores the broad applicability of these methods.
I. The Intramolecular Heck Reaction: A Direct Pathway to Oxindoles
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of cyclic structures through the coupling of an aryl or vinyl halide with a tethered alkene.[1] For the synthesis of oxindoles, a privileged scaffold in medicinal chemistry, this reaction is particularly potent. The general strategy involves the conversion of this compound into an N-alkenyl-2-iodoanilide, which then undergoes a palladium-catalyzed intramolecular cyclization to furnish the desired oxindole.
Mechanistic Rationale
The catalytic cycle of the intramolecular Heck reaction, in this context, is a well-established sequence of elementary steps. The causality behind the choice of reagents and conditions is critical for a successful transformation.
dot digraph "Intramolecular_Heck_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=plaintext]; "Aryl_Pd(II)_Complex" [label="Aryl-Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Migratory_Insertion" [label="Migratory Insertion\n(Carbopalladation)", shape=plaintext]; "Alkyl_Pd(II)_Complex" [label="Alkyl-Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination", shape=plaintext]; "Oxindole_Product" [label="Oxindole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPd(II)X" [label="H-Pd(II)-X Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination\n(Base)", shape=plaintext];
The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is necessary to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle, thus regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a 3-Methyleneoxindole Derivative
This protocol is adapted from established procedures for the intramolecular Heck cyclization of halo-anilides.[1][2]
Step 1: Synthesis of N-Acryloyl-2-iodoanilide from this compound
-
Amidation: To a solution of this compound (1.0 equiv) in methanol, add a solution of ammonia in methanol (7 N, 10 equiv). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-(2-iodophenyl)acetamide.
-
Hofmann Rearrangement: To a solution of 2-(2-iodophenyl)acetamide (1.0 equiv) in a mixture of acetonitrile and water, add phenyliodine(III) diacetate (PIDA, 1.1 equiv). Stir the mixture at room temperature for 3 hours. After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-iodoaniline.
-
Acrylation: To a solution of 2-iodoaniline (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, add acryloyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford N-(2-iodophenyl)acrylamide.
Step 2: Intramolecular Heck Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube, add N-(2-iodophenyl)acrylamide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1 equiv).
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv), and a solvent, typically anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methyleneoxindole.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 85 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ (2) | Acetonitrile | 80 | 92 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 88 |
Yields are representative and based on closely related literature examples.
II. Sonogashira Coupling Followed by Intramolecular Cyclization: A Modular Approach to Diverse Heterocycles
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[3] When applied to this compound, this reaction opens up a modular and highly versatile route to a wide range of heterocyclic systems. The initially formed 2-alkynylphenylacetate derivative can undergo a subsequent intramolecular cyclization, often in the same pot, to generate diverse scaffolds such as indoles, benzofurans, or quinolines, depending on the nature of the alkyne and the reaction conditions.
Mechanistic Rationale
The overall transformation involves two distinct catalytic cycles that can often be orchestrated in a single reaction vessel.
dot digraph "Sonogashira_Cyclization_Workflow" { graph [splines=ortho, nodesep=0.7, ranksep=1.0]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Start" [label="this compound\n+ Terminal Alkyne", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sonogashira" [label="Sonogashira Coupling\n(Pd/Cu Catalysis, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="2-Alkynylphenylacetate\nIntermediate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclization" [label="Intramolecular Cyclization\n(e.g., Base or Lewis Acid Promoted)", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Heterocyclic Product\n(e.g., Substituted Indole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Sonogashira"; "Sonogashira" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; } Sonogashira Coupling and Cyclization Workflow.
The Sonogashira coupling itself proceeds through a dual catalytic cycle involving both palladium and copper. The subsequent intramolecular cyclization of the 2-alkynylphenylacetate intermediate can be triggered by various means, including the basic conditions of the Sonogashira reaction itself or through the addition of a specific cyclization catalyst or promoter.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole via a Domino Sonogashira/Larock-type Cyclization
This protocol is based on the well-established Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with an alkyne.[4][5][6] In this variation, we propose a one-pot, two-step sequence starting from this compound.
Step 1: In Situ Formation of an N-Protected 2-Iodoaniline Derivative
-
Amidation/Rearrangement: As described in the Heck protocol, convert this compound to 2-iodoaniline.
-
N-Protection: Protect the resulting 2-iodoaniline with a suitable protecting group (e.g., tosyl, mesyl, or acetyl) under standard conditions to enhance the stability and reactivity in the subsequent cyclization. For example, react 2-iodoaniline with tosyl chloride in the presence of pyridine to obtain N-(2-iodophenyl)tosylamide.
Step 2: Domino Sonogashira Coupling and Intramolecular Cyclization
-
Reaction Setup: In a flame-dried Schlenk tube, combine the N-protected 2-iodoaniline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand such as triphenylphosphine (PPh₃, 0.2 equiv).
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 3.0 equiv), and the terminal alkyne (1.2 equiv). Anhydrous DMF is a commonly used solvent.
-
Reaction Conditions: Degas the solvent and backfill the Schlenk tube with an inert gas. Heat the reaction mixture to 100-120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. The reaction often proceeds to the cyclized indole product directly. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography to afford the 2,3-disubstituted indole.
| Entry | N-Protecting Group | Alkyne | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | Tosyl | Phenylacetylene | K₂CO₃ (3) | 100 | 90 |
| 2 | Acetyl | 1-Hexyne | Cs₂CO₃ (3) | 120 | 82 |
| 3 | Mesyl | Trimethylsilylacetylene | K₃PO₄ (3) | 100 | 88 |
Yields are representative and based on established Larock indole synthesis protocols.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent reactivity, when coupled with the precision of palladium catalysis, provides a reliable and versatile platform for the construction of complex and medicinally relevant heterocyclic scaffolds. The intramolecular Heck and Sonogashira-cyclization strategies detailed in this application note represent robust and adaptable methodologies for accessing oxindoles and a diverse array of other heterocyclic systems. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can unlock the full potential of this valuable building block, accelerating the discovery and development of novel chemical entities.
References
- 1. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 3,3-Disubstituted Oxindoles by Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of Amides: Reaction Development and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 2-(2-iodophenyl)acetate in the Synthesis of Pharmaceutical Ingredients: Application Notes and Protocols
Introduction: The Architectural Value of a Pre-functionalized Aromatic Building Block
In the intricate tapestry of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a decision that dictates the efficiency, scalability, and novelty of a synthetic route. Methyl 2-(2-iodophenyl)acetate stands out as a premier precursor, offering a unique combination of structural features that medicinal chemists and process development scientists can strategically exploit. Its pre-functionalized nature—possessing an ortho-iodinated phenyl ring coupled with a methyl acetate side chain—renders it an exceptionally versatile scaffold for the construction of complex heterocyclic systems that form the core of numerous modern therapeutics.[1][2] The presence of the iodine atom provides a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, while the acetate moiety is perfectly positioned for subsequent intramolecular cyclization events. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the methodological choices.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 66370-75-0 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [2] |
| Physical Form | Liquid or Solid or Semi-solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, sealed in dry, dark place | [2] |
| Safety | Warning: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. (H302, H315, H319, H335) | [2] |
Expert Insight on Handling and Storage: Organoiodine compounds can be sensitive to light and air over prolonged periods. Storing this compound under an inert atmosphere (argon or nitrogen) and refrigerated is best practice to prevent gradual degradation, which could impact the efficiency of subsequent catalytic reactions. The hazardous nature of the compound necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Synthetic Applications: A Gateway to Privileged Scaffolds
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations. These transformations are cornerstones of modern pharmaceutical synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The ortho-iodide of this compound is a highly reactive partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.
The Heck reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and an alkene.[3] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are precursors to a wide range of APIs.
Protocol 1: General Procedure for Heck Coupling of this compound with an Acrylate Ester
This protocol is a representative example for the coupling of this compound with an electron-deficient alkene like methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv).
-
Add anhydrous DMF, followed by this compound (1.0 equiv) and methyl acrylate (1.5 equiv).
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
Palladium Catalyst: Pd(OAc)₂ is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. The use of a phosphine ligand like PPh₃ stabilizes the Pd(0) complex and facilitates the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the hydriodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.
The Suzuki-Miyaura coupling is one of the most widely used reactions for the synthesis of biaryl compounds, which are prevalent in many classes of pharmaceuticals.[4] This reaction involves the coupling of an organohalide with an organoboron compound.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in the toluene/ethanol mixture.
-
Add an aqueous solution of Na₂CO₃ (2.0 equiv).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality and Self-Validation:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) catalyst for Suzuki couplings. Its use often simplifies the reaction setup as it does not require an in-situ reduction step.
-
Base and Solvent System: The base (Na₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[4] The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: Degassing the reaction mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important intermediates for more complex molecules.[5][6]
Protocol 3: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.015 equiv).
-
Add anhydrous THF and triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as indicated by TLC or LC-MS analysis.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Self-Validation:
-
Dual Catalysis: This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide in situ, which then participates in the transmetalation step with the palladium center.[7]
-
Base/Solvent: Triethylamine serves as both the base and, in some cases, the solvent. It deprotonates the terminal alkyne and neutralizes the generated HI.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions or homocoupling of the alkyne.[6][7]
Intramolecular Cyclization: Constructing the Oxindole Core
Perhaps the most significant application of this compound in pharmaceutical synthesis is its use as a precursor for oxindoles.[8][9] The oxindole scaffold is a "privileged structure" found in numerous APIs, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (in a related structural form) and various kinase inhibitors used in oncology.[10][11][12][13]
The general strategy involves an initial N-arylation or N-alkylation at the nitrogen of an amine, followed by a palladium-catalyzed intramolecular Heck-type reaction or a related C-H activation/cyclization to form the five-membered lactam ring of the oxindole.
Protocol 4: Synthesis of an N-Aryl Oxindole via a Tandem Buchwald-Hartwig Amination and Intramolecular C-H Functionalization
This protocol illustrates a conceptual pathway for the synthesis of an N-aryl oxindole.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (10 mol%)
-
A strong base (e.g., Sodium tert-butoxide, NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
Step 1: Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.05 equiv), the phosphine ligand (0.10 equiv), and NaOtBu (2.5 equiv).
-
Add this compound (1.0 equiv) and the aniline derivative (1.1 equiv).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture at 80-110 °C until the amination is complete (monitor by LC-MS).
-
-
Step 2: Intramolecular Cyclization:
-
Upon completion of the amination, the intermediate, methyl 2-(2-(arylamino)phenyl)acetate, can often be cyclized in the same pot or after isolation.
-
For an in-situ cyclization, a higher temperature might be required.
-
Alternatively, after workup and purification of the amination product, it can be subjected to palladium-catalyzed intramolecular cyclization conditions, often with a different palladium catalyst and ligand combination optimized for C-H activation.
-
-
Workup and Purification:
-
After the cyclization is complete, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting oxindole by column chromatography or recrystallization.
-
Causality and Self-Validation:
-
Ligand Choice: The choice of phosphine ligand is critical for both the initial amination and the subsequent cyclization. Bulky, electron-rich ligands like XPhos and SPhos are often effective in promoting these challenging transformations.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required for the deprotonation of the amine in the Buchwald-Hartwig amination step.
-
Tandem vs. Stepwise: A tandem, one-pot procedure is highly desirable from a process chemistry perspective as it reduces waste and improves efficiency. However, a stepwise approach may be necessary if the optimal conditions for each transformation are incompatible.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed.
Figure 1. Palladium-catalyzed cross-coupling reactions of this compound.
Figure 2. Synthetic pathway to N-substituted oxindoles.
Case Study: Relevance to the Synthesis of Diclofenac
Diclofenac, a widely used NSAID, is structurally related to the products derived from this compound. The core of Diclofenac is a 2-(2,6-dichloroanilino)phenylacetic acid. While many reported syntheses of Diclofenac start from different precursors, the fundamental bond constructions are analogous to the reactions described above.[10][11][12][13] For instance, the key C-N bond is often formed via an Ullmann condensation or a Buchwald-Hartwig amination, and the phenylacetic acid moiety is a central feature. The synthesis of Diclofenac analogues and spin-labeled probes has been shown to utilize intermediates that are structurally very similar to this compound, underscoring the relevance of this building block's reaction chemistry to this important class of APIs.[10][11]
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical ingredients. Its utility is rooted in the strategic placement of a reactive iodide and an acetate side chain on an aromatic ring, which enables a wide range of high-yield and selective transformations. The palladium-catalyzed cross-coupling reactions and intramolecular cyclizations discussed herein are not merely academic exercises; they are robust and scalable processes that are directly applicable to the synthesis of APIs containing privileged scaffolds like biaryls and oxindoles. As the demand for novel and complex small molecule therapeutics continues to grow, the strategic application of well-designed precursors like this compound will remain a cornerstone of innovation in medicinal and process chemistry.
References
- 1. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 2. This compound | 66370-75-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxindole synthesis [organic-chemistry.org]
- 9. Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]
- 10. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes [mdpi.com]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Mastering the Intramolecular Heck Reaction of Aryl Iodides for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The intramolecular Heck reaction (IMHR) stands as a cornerstone of modern synthetic chemistry, providing a powerful and reliable method for the construction of carbocyclic and heterocyclic ring systems.[1][2] Its ability to form congested tertiary and quaternary stereocenters under mild conditions makes it particularly valuable in the synthesis of complex natural products and pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of the IMHR, focusing on aryl iodides as highly reactive substrates. We will dissect the reaction mechanism, offer a detailed and validated experimental protocol, rationalize key parameter choices, and provide a troubleshooting guide to navigate common challenges.
The Strategic Advantage of the Intramolecular Heck Reaction
The palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule offers significant advantages over its intermolecular counterpart.[4] The primary benefit is entropic; by tethering the reacting partners, the efficiency of the cyclization is dramatically increased.[5][6] This allows for the successful participation of even sterically hindered tri- and tetrasubstituted alkenes, which are often unreactive in intermolecular versions.[5][7]
Aryl iodides are the substrates of choice for this transformation. The carbon-iodine bond is the most readily cleaved among the aryl halides (I > OTf > Br >> Cl), facilitating the initial and often rate-determining oxidative addition step to the Pd(0) catalyst.[8] This high reactivity allows for milder reaction conditions and broader functional group tolerance, a critical consideration in the late-stage functionalization of complex molecules relevant to drug development.[2][6]
Mechanistic Insights: Controlling the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The IMHR of an aryl iodide proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, predominantly via the "neutral pathway".
The Catalytic Cycle Steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the aryl-iodide bond. This forms a square planar σ-arylpalladium(II) complex.[4][8]
-
Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming the crucial C-C bond and generating a σ-alkylpalladium(II) intermediate.[4][8] For the formation of 5- and 6-membered rings, this step is highly regioselective, favoring exo-trig cyclization due to the lower strain of the transition state.[7][8]
-
β-Hydride Elimination: For a cyclized product to be released, the σ-alkylpalladium(II) intermediate must possess a hydrogen atom on a β-carbon that can adopt a syn-coplanar orientation with the palladium. Elimination of this hydrogen forms a palladium-hydride species and releases the cyclized alkene product.[5]
-
Catalyst Regeneration: A stoichiometric amount of base is required to react with the palladium-hydride complex (HPdI), regenerating the active Pd(0) catalyst and closing the catalytic cycle.[5]
The Cationic vs. Neutral Pathway
While aryl halides typically react via the neutral pathway described above, the mechanism can be diverted to a "cationic pathway" through the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄).[7][9] These additives act as halide scavengers, precipitating silver iodide and generating a cationic palladium complex [L₂Pd-Aryl]⁺. This pathway is particularly crucial for asymmetric synthesis using bidentate chiral ligands like BINAP, as it prevents dissociation of one arm of the ligand, which would otherwise compromise the transmission of chirality.[7][8]
Figure 1: The Neutral Catalytic Cycle of the Intramolecular Heck Reaction.
Experimental Protocol: A Validated Approach
This protocol is designed as a robust starting point for the intramolecular cyclization of a generic aryl iodide substrate containing a tethered alkene. Optimization may be required based on the specific substrate.
Materials and Reagents
| Component | Example | Typical Loading | Purpose & Rationale |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 5-10 mol% | Air-stable Pd(II) source, reduced in situ to active Pd(0).[5][8] |
| Ligand | Triphenylphosphine (PPh₃) | 2-4 eq. to Pd | Stabilizes Pd(0) species to prevent precipitation as palladium black.[7][10] >2 eq. are needed to both reduce Pd(II) and ligate the resulting Pd(0).[8] |
| Base | Potassium Carbonate (K₂CO₃) | 2-3 eq. | Neutralizes HI generated in the final step to regenerate the Pd(0) catalyst.[4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | 0.05 - 0.1 M | A polar aprotic solvent that effectively dissolves reactants and intermediates.[9][11] Must be anhydrous and degassed. |
| Substrate | Aryl Iodide with Alkene Tether | 1.0 eq. | The electrophilic and nucleophilic reacting partners. |
| Atmosphere | Argon or Nitrogen | N/A | Protects the oxygen-sensitive Pd(0) catalyst and phosphine ligands from degradation.[8] |
Step-by-Step Experimental Procedure
Critical Prerequisite: All glassware must be oven- or flame-dried before use. Solvents must be degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles. All operations should be performed under a positive pressure of an inert gas (Ar or N₂).[8]
-
Reaction Vessel Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium(II) acetate (5 mol%) and triphenylphosphine (20 mol%).
-
Reagent Addition: Add the aryl iodide substrate (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Using a gas-tight syringe, add the degassed DMF to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (or another suitable extraction solvent).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: Standard Experimental Workflow for the Intramolecular Heck Reaction.
Troubleshooting Common Issues
Even robust protocols can encounter challenges. Here we address common problems and their evidence-based solutions.
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | Significant starting material remains after 24h. | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate solvent/base combination. | 1. Improve inert atmosphere technique; use freshly degassed solvent.2. Incrementally increase temperature by 10-20 °C.3. Screen other polar aprotic solvents (e.g., MeCN, NMP) or bases (e.g., Cs₂CO₃). |
| Catalyst Decomposition | A large amount of black precipitate (palladium black) forms early in the reaction. | 1. Insufficient ligand to stabilize the Pd(0) species.2. Excessively high temperature. | 1. Increase the ligand:palladium ratio (e.g., from 4:1 to 8:1).2. Reduce the reaction temperature.[10] |
| Product Isomerization | Formation of an undesired alkene isomer (e.g., endocyclic instead of exocyclic). | The intermediate Pd-H species re-adds to the product alkene, catalyzing isomerization to the more thermodynamically stable isomer.[7] | Add a silver salt (e.g., Ag₂CO₃, 1.5 eq.) instead of K₂CO₃. This promotes the cationic pathway and accelerates the final elimination step, reducing the lifetime of the Pd-H intermediate responsible for isomerization.[7][10] |
| Poor Enantioselectivity (for Asymmetric Variants) | Product is formed as a near-racemic mixture when using a chiral ligand. | The reaction is proceeding through the neutral pathway, allowing for dissociation of the bidentate chiral ligand, which breaks the chiral pocket.[7] | Ensure conditions favor the cationic pathway. Replace the standard base with a silver salt (e.g., Ag₃PO₄) to act as a halide scavenger.[3][8] |
Conclusion
The intramolecular Heck reaction of aryl iodides is a formidable tool for constructing molecular complexity. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can reliably execute these transformations. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to harness the full potential of this reaction, enabling the efficient synthesis of novel cyclic scaffolds.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of Methyl 2-(2-iodophenyl)acetate
Abstract and Introduction
Methyl 2-(2-iodophenyl)acetate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] Its molecular structure, featuring a halogenated aromatic ring and an ester functional group, necessitates a robust and multi-faceted analytical approach to ensure its purity, identity, and quality. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and yield of subsequent manufacturing processes.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on establishing a self-validating analytical workflow for this compound. We move beyond mere procedural lists to explain the scientific rationale behind the selection of specific techniques and experimental parameters. The core of this guide is an orthogonal approach, leveraging the distinct strengths of chromatographic separation and spectroscopic identification to build a complete purity profile. High-Performance Liquid Chromatography (HPLC) is presented as the primary tool for quantifying potency and related substances, Gas Chromatography (GC) is detailed for the analysis of volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are described for definitive structural confirmation.
All methodologies are presented with a focus on principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8]
Primary Purity & Potency Assay: High-Performance Liquid Chromatography (HPLC)
For non-volatile or semi-volatile organic molecules like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for purity and potency determination. Its high resolving power allows for the separation of the main component from closely related structural analogues and process-related impurities.
2.1 Scientific Rationale
The selection of an RP-HPLC method is predicated on the physicochemical properties of the analyte. This compound possesses sufficient hydrophobicity due to its iodophenyl group, enabling strong retention and interaction with a non-polar stationary phase, such as octadecylsilane (C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. Gradient elution is strategically employed; this is crucial because potential impurities can span a wide range of polarities. A gradient ensures that highly polar impurities are resolved at the beginning of the run, while more non-polar, late-eluting impurities are effectively washed from the column, providing a comprehensive impurity profile within a reasonable timeframe. The presence of the aromatic ring provides a strong chromophore, making UV detection a sensitive and reliable method for quantification.
2.2 Experimental Protocol: HPLC-UV
This protocol is designed as a starting point and must be validated for its intended use according to ICH Q2(R1) guidelines.[5][9][10][11]
2.2.1 Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and purified water (e.g., Milli-Q).
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
2.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Water | Polar component for retention of hydrophobic analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B | A shallow gradient provides high resolution for impurities eluting near the main peak, followed by a steeper ramp to elute strongly retained compounds and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume minimizes band broadening. Can be adjusted based on sensitivity needs.[12] |
| Detection Wavelength | 254 nm | The phenyl ring provides strong absorbance at this wavelength, offering good sensitivity for the parent compound and related aromatic impurities. A PDA detector can be used to assess peak purity. |
2.2.3 System Suitability Before analysis, the system must meet suitability criteria as defined in guidelines like USP <621>.[4][7][13]
-
Tailing Factor (T): For the main peak, T ≤ 1.5.
-
Relative Standard Deviation (RSD): For six replicate injections of the standard, the RSD for peak area should be ≤ 2.0%.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
2.2.4 Data Analysis
-
Purity (Area %): Calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram (excluding solvent front peaks) and multiplying by 100. This method assumes all impurities have a similar response factor to the main compound.
-
Assay vs. Standard: The potency of the sample is determined by comparing the peak area of the sample to that of a known concentration of the reference standard.
2.3 Workflow Visualization: HPLC Purity Assessment
Caption: Workflow for HPLC-based purity and potency analysis.
Volatile Impurities & Residual Solvents: Gas Chromatography (GC)
Gas Chromatography is the preferred method for analyzing thermally stable and volatile compounds.[14][15] While this compound itself can be analyzed by GC, the technique's primary utility in this context is for the detection and quantification of low-boiling-point impurities and residual solvents from the manufacturing process, which are often missed by HPLC.
3.1 Scientific Rationale
Static headspace sampling is the optimal injection technique for this analysis. It involves heating a sealed vial containing the sample (dissolved in a high-boiling solvent like DMSO) to partition volatile analytes into the gas phase (headspace). An aliquot of this gas is then injected into the GC. This approach prevents the non-volatile analyte and any potential salts from contaminating the GC inlet and column, thereby improving method robustness. A non-polar capillary column is typically used, separating compounds based on their boiling points. Flame Ionization Detection (FID) is employed due to its excellent sensitivity for nearly all organic compounds.
3.2 Experimental Protocol: Headspace GC-FID
3.2.1 Instrumentation and Reagents
-
GC System: A system equipped with a static headspace autosampler, a capillary split/splitless inlet, and a Flame Ionization Detector (FID).
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
-
Reagents: Dimethyl sulfoxide (DMSO, headspace grade), residual solvent standards.
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial immediately with a PTFE/silicone septum and cap. Prepare a blank vial containing only DMSO.
-
3.2.2 GC Conditions
| Parameter | Condition | Rationale |
| Headspace Oven Temp. | 80 °C | Sufficient to volatilize common solvents without degrading the sample. |
| Vial Equilibration Time | 15 min | Ensures equilibrium is reached between the liquid and gas phases. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of injected analytes. |
| Oven Program | Initial: 40 °C (hold 5 min); Ramp: 10 °C/min to 240 °C (hold 5 min) | Starts at a low temperature to resolve highly volatile solvents, then ramps to elute higher-boiling components. |
| Detector Temperature | 280 °C (FID) | Prevents condensation of analytes in the detector. |
3.2.3 Data Analysis Identify and quantify residual solvents by comparing the retention times and peak areas to those of a calibrated solvent standard.
3.3 Workflow Visualization: Headspace GC Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-FID.
Definitive Structural Confirmation: Spectroscopic Methods
While chromatography excels at separation and quantification, it provides limited structural information. Spectroscopic techniques are essential for verifying the identity of the main peak and for elucidating the structure of unknown impurities.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure elucidation.[16][17][18][19] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
Principle & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons (multiplets in the ~7-8 ppm region), the methylene (-CH₂-) protons (a singlet around 3.7 ppm), and the methyl (-CH₃) protons of the ester (a singlet around 3.6 ppm). ¹³C NMR will confirm the number of unique carbon atoms. The combination of these spectra confirms the molecular structure with a high degree of certainty. It can also identify and quantify structurally related impurities if they are present at levels typically above 0.5-1%.
4.2 Mass Spectrometry (MS)
MS is used to determine the molecular weight and to obtain structural information from fragmentation patterns.[20] It is most powerfully used when coupled with a separation technique (LC-MS or GC-MS).
-
Principle & Causality: In GC-MS, after separation on the GC column, molecules are ionized (e.g., by Electron Ionization), causing them to form a molecular ion and characteristic fragment ions. For this compound (MW=276.07 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 276.[1] Key fragments might include the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), providing definitive evidence for the compound's identity. This technique is invaluable for tentatively identifying unknown impurity peaks observed in the chromatogram.
4.3 Visualization: Orthogonal Identification Strategy
Caption: Complementary spectroscopic techniques for structural confirmation.
Integrated Purity Assessment Strategy
A single analytical technique is insufficient to declare a substance as "pure." A robust purity assessment relies on an integrated, orthogonal strategy where different methods provide complementary information.
-
Potency and Related Substances: Use the validated HPLC-UV method as the primary tool for quantification. It provides the assay value (potency) and quantifies non-volatile impurities.
-
Volatile Impurities: Employ Headspace GC-FID to identify and quantify residual solvents and other volatile process impurities not detected by HPLC.
-
Identity Confirmation: Use NMR and MS on the bulk material to confirm the structure of the primary component.
-
Impurity Identification: When significant unknown peaks are observed in HPLC or GC, techniques like LC-MS and GC-MS are essential for their structural elucidation.
This comprehensive approach ensures that the purity of this compound is assessed across different chemical and physical properties, providing a high degree of confidence in the material's quality.
References
- 1. This compound | 66370-75-0 | RCA37075 [biosynth.com]
- 2. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 3. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. birchbiotech.com [birchbiotech.com]
- 15. env.go.jp [env.go.jp]
- 16. pharmacy180.com [pharmacy180.com]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: Sonogashira Coupling of Methyl 2-(2-iodophenyl)acetate with Terminal Alkynes
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This transformation, which couples aryl or vinyl halides with terminal alkynes, is of paramount importance in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its applications are extensive, ranging from the synthesis of natural products and biologically active molecules to the construction of conjugated polymers and dendrimers.[3][4] The reaction's value is further enhanced by its typically mild conditions, which often include room temperature reactions and the use of gentle bases, allowing for broad functional group tolerance.[1]
Methyl 2-(2-iodophenyl)acetate is a particularly valuable substrate in drug discovery. The ester moiety provides a handle for further synthetic manipulations, while the ortho-disubstituted aromatic ring, once coupled with a terminal alkyne, can serve as a precursor to a variety of heterocyclic scaffolds, such as indoles and other fused ring systems, which are prevalent in many pharmaceutical agents. The Sonogashira coupling of this substrate with a diverse array of terminal alkynes opens a direct and efficient pathway to a rich chemical space of potential drug candidates. This guide provides a detailed exploration of the reaction's mechanistic underpinnings, a robust experimental protocol, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5] While copper-free variations exist, the copper-co-catalyzed pathway is often employed for its high efficiency, especially with less reactive aryl halides.[6][7]
The Palladium Cycle: The Cross-Coupling Engine
The palladium cycle is the core of the cross-coupling process. It begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[1][5]
The Copper Cycle: Activating the Alkyne
Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base.[1][5] The base, typically an amine, deprotonates the alkyne to form an acetylide anion. This acetylide then coordinates with the copper(I) salt to generate a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne, preparing it for the key transmetalation step.[5]
The Nexus: Transmetalation and Product Formation
The pivotal transmetalation step involves the transfer of the acetylide group from the copper(I) acetylide to the palladium(II) complex.[5] This forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst. The final step is reductive elimination from the diorganopalladium(II) complex, which yields the desired coupled product, Methyl 2-(2-alkynylphenyl)acetate, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
General Considerations and Reagent Preparation
Safety Precautions: The Sonogashira coupling should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and the undesirable Glaser-type homocoupling of the alkyne.[8] Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)
-
Copper(I) iodide (CuI, 1–5 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2–3 equiv)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (typically 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(2-alkynylphenyl)acetate.
Representative Reaction Parameters
The optimal reaction conditions can vary depending on the specific terminal alkyne used. The following table provides a summary of typical parameters for the coupling of this compound with various terminal alkynes.
| Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF | 25 | 4-8 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3), CuI (5) | i-Pr₂NH (2.5) | DMF | 50 | 6-12 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5), CuI (5) | Et₃N (3) | THF | 25 | 2-4 | 90-98 |
| Propargyl alcohol | Pd(OAc)₂ (2), PPh₃ (4), CuI (3) | K₂CO₃ (2) | Acetonitrile | 60 | 8-16 | 75-85 |
Note: These are representative conditions and may require optimization. The reactivity of the aryl halide follows the trend I > Br > Cl > OTf.[8] While this guide focuses on the highly reactive aryl iodide, similar principles apply to less reactive halides, which may necessitate higher temperatures, different catalyst/ligand systems, or longer reaction times.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents | - Use fresh, high-quality catalyst and reagents.- Ensure proper degassing of solvents and maintenance of an inert atmosphere.[8]- Purify starting materials if necessary. |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Use fresh, high-purity reagents and solvents.- Consider a different solvent; THF has been anecdotally reported to sometimes promote palladium black formation.[9] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Consider using a copper-free Sonogashira protocol.[8] |
| Reaction Stalls | - Catalyst deactivation- Insufficient base | - Add a fresh portion of catalyst.- Ensure an adequate amount of a suitable base is present. |
Caption: Figure 2: Troubleshooting workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly valuable transformation for the synthesis of diverse molecular architectures relevant to drug discovery and development. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under inert conditions, and systematic troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this powerful synthetic tool in their work.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Identifying common impurities in Methyl 2-(2-iodophenyl)acetate
Welcome to the technical support center for Methyl 2-(2-iodophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and handling of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a lower than expected purity by HPLC analysis. What are the most probable impurities I should be looking for?
When synthesizing this compound, several impurities can arise from the starting materials, side reactions, or degradation. The most common synthetic route involves a Sandmeyer reaction, starting from Methyl 2-(2-aminophenyl)acetate. Based on this, the primary impurities to investigate are:
-
Unreacted Starting Material: Residual Methyl 2-(2-aminophenyl)acetate.
-
Hydrolysis Product: 2-(2-Iodophenyl)acetic acid, formed by the hydrolysis of the methyl ester.
-
Phenolic By-product: Methyl 2-(2-hydroxyphenyl)acetate, a common side product in diazotization reactions where the diazonium salt reacts with water.[1]
-
Positional Isomers: Methyl 2-(3-iodophenyl)acetate and Methyl 2-(4-iodophenyl)acetate, if the initial starting material contained isomeric impurities.
-
Dehalogenated Product: Methyl phenylacetate, resulting from a reduction of the iodide.
A well-resolved HPLC method is crucial for identifying and quantifying these potential impurities.
Q2: I observe a peak in my HPLC chromatogram with a shorter retention time than my product. What could this be?
A peak with a shorter retention time on a reverse-phase HPLC column typically indicates a more polar compound. The most likely candidate for this impurity is the hydrolysis product, 2-(2-Iodophenyl)acetic acid . The presence of the free carboxylic acid group significantly increases the polarity of the molecule compared to the methyl ester.
Troubleshooting Steps:
-
Co-injection: Spike your sample with an authentic standard of 2-(2-Iodophenyl)acetic acid to see if the peak area increases.
-
LC-MS Analysis: Confirm the identity of the peak by obtaining its mass spectrum. The expected [M-H]⁻ ion for 2-(2-Iodophenyl)acetic acid would be at m/z 260.96.
-
Reaction/Work-up Review: Examine your synthetic and purification procedures for any steps involving prolonged exposure to acidic or basic conditions, which could promote ester hydrolysis.
Q3: My NMR spectrum of this compound shows some unexpected aromatic signals. What could be the cause?
Unanticipated aromatic signals often point to the presence of positional isomers or by-products from the Sandmeyer reaction.
-
Positional Isomers: The presence of Methyl 2-(3-iodophenyl)acetate or Methyl 2-(4-iodophenyl)acetate will result in different splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum compared to the desired 2-iodo isomer.
-
Phenolic By-product: The formation of Methyl 2-(2-hydroxyphenyl)acetate will introduce a phenolic proton signal and alter the aromatic proton shifts.
-
Biaryl Impurities: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, which can lead to the formation of biaryl by-products.[1] These larger molecules will have more complex aromatic signals.
To confirm the identity of these impurities, a 2D NMR experiment (such as COSY or HSQC) can be very informative.
Troubleshooting Guides
Guide 1: Identifying and Removing the Hydrolysis Impurity - 2-(2-Iodophenyl)acetic acid
The presence of the corresponding carboxylic acid is a frequent issue. Below is a systematic approach to identify and remove this impurity.
Experimental Protocol: Identification and Quantification by HPLC
-
Sample Preparation: Accurately weigh and dissolve your sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and a standard of 2-(2-Iodophenyl)acetic acid. Compare the retention times for identification and integrate the peak areas to determine the percentage of the impurity.
Purification Protocol: Liquid-Liquid Extraction
-
Dissolve the impure this compound in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The acidic impurity will be deprotonated and extracted into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Data Summary: Expected HPLC Retention Times
| Compound | Structure | Expected Retention Time (Relative) |
| 2-(2-Iodophenyl)acetic acid | C₈H₇IO₂ | Shorter |
| This compound | C₉H₉IO₂ | Longer |
Guide 2: Troubleshooting Isomeric Impurities
The presence of positional isomers can significantly impact the outcome of subsequent reactions.
Workflow for Isomer Identification
Caption: Workflow for Isomer Identification.
Purification Strategy: Preparative HPLC or Column Chromatography
Due to the similar physical properties of positional isomers, their separation often requires high-resolution techniques.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Synthetic Pathway and Potential Impurity Formation
References
Purification of Methyl 2-(2-iodophenyl)acetate by column chromatography vs distillation
Welcome to the technical support center for the purification of Methyl 2-(2-iodophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Here, we will explore the nuances of purification by both column chromatography and distillation, empowering you to make informed decisions and overcome common challenges in your laboratory work.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and complications in downstream applications. The most common laboratory-scale synthesis of this compound is the Fischer esterification of 2-iodophenylacetic acid with methanol, catalyzed by a strong acid. While effective, this reaction is an equilibrium process, often leaving unreacted starting materials and byproducts that must be removed.[1][2][3][4]
This guide will focus on the two primary methods for purifying the crude product: column chromatography and distillation. We will delve into the technical details of each method, providing you with the expertise to select the optimal technique for your specific needs and troubleshoot any issues that may arise.
Understanding the Key Players: Properties of this compound and Potential Impurities
A successful purification strategy begins with a thorough understanding of the physical and chemical properties of the target compound and its likely impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 276.07[5][6][7] | 114 @ 1.5 Torr[8] | Liquid at room temp. | Moderately Polar |
| 2-Iodophenylacetic acid | 262.04[8][9][10][11][12] | ~344.5 (predicted, atmospheric)[8] | 116-119[8][10] | Highly Polar |
| Methanol | 32.04 | 64.7 @ 760 Torr | -97.6 | Highly Polar |
| Acid Catalyst (e.g., H₂SO₄) | 98.08 | ~337 @ 760 Torr | 10 | Highly Polar |
The primary impurities to consider from a Fischer esterification are:
-
Unreacted 2-Iodophenylacetic Acid: A solid at room temperature with a very high boiling point and significantly higher polarity than the desired ester.
-
Excess Methanol: A low-boiling, highly polar solvent.
-
Acid Catalyst: A non-volatile, highly polar substance.
Purification Method 1: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[13] For this compound, this method is particularly effective for removing the highly polar 2-iodophenylacetic acid.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common and effective stationary phase for this separation due to its polar nature.
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica to settle, creating a packed bed. Add a layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent mixture. The less polar this compound will travel down the column faster.
-
Collect fractions and monitor their composition using TLC.
-
The more polar 2-iodophenylacetic acid will remain strongly adsorbed to the top of the silica gel.
-
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Solutions & Expert Insights |
| Poor Separation (Overlapping Spots on TLC) | - Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow movement of the product. - Column Overloading: Too much crude product was loaded onto the column. | - Optimize the Eluent: Use TLC to find a solvent system where the Rf of this compound is around 0.3-0.4. A less polar eluent (e.g., increasing the hexane to ethyl acetate ratio) will increase the separation between the ester and the acid. - Reduce Sample Load: As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. |
| Product is Tailing (Streaking on TLC) | - Compound is too Polar for the Eluent: The product is interacting too strongly with the silica gel. - Presence of Acidic Impurities: The unreacted carboxylic acid can cause tailing of the ester. | - Increase Eluent Polarity Gradually: Once the non-polar impurities have eluted, you can slowly increase the polarity of the mobile phase (e.g., from 10% to 20% ethyl acetate in hexanes) to elute the product more efficiently. - Neutralize the Sample: Before loading, you can wash the crude product with a dilute sodium bicarbonate solution to remove the bulk of the unreacted acid. |
| No Compound Eluting | - Mobile Phase is Not Polar Enough: The eluent is too weak to move the product down the column. | - Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system. |
| Cracked or Channeled Column | - Improper Packing: The silica gel was not packed uniformly, or the column ran dry. | - Repack the Column: Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed. |
`dot digraph "Column_Chromatography_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="Run TLC to Determine\nEluent System"]; pack [label="Pack Silica Gel Column"]; load [label="Load Sample"]; elute [label="Elute with Mobile Phase"]; collect [label="Collect & Analyze Fractions"]; pure_product [label="Pure Methyl\n2-(2-iodophenyl)acetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
troubleshoot [label="Troubleshooting", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Poor Separation"]; tailing [label="Tailing"]; no_elution [label="No Elution"];
start -> tlc; tlc -> pack; pack -> load; load -> elute; elute -> troubleshoot; troubleshoot -- "Good Separation" --> collect; collect -> pure_product;
troubleshoot -- "Issues" --> poor_sep [label="e.g."]; troubleshoot -- "Issues" --> tailing; troubleshoot -- "Issues" --> no_elution;
poor_sep -> tlc [label="Adjust Eluent"]; tailing -> tlc [label="Adjust Eluent"]; no_elution -> tlc [label="Increase Polarity"]; } ` Caption: Workflow for column chromatography with troubleshooting loops.
Purification Method 2: Vacuum Distillation
Distillation separates compounds based on differences in their boiling points. Given the significant difference between the boiling point of this compound (114 °C at 1.5 Torr) and 2-iodophenylacetic acid (predicted to be over 300 °C at atmospheric pressure), vacuum distillation is an excellent choice for purification, especially on a larger scale.[8] The reduced pressure lowers the boiling point of the ester, preventing potential thermal decomposition.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use high-vacuum grease on all joints to ensure a good seal.
-
A short-path distillation head is recommended to minimize product loss.
-
-
Sample Preparation:
-
Place the crude product in the distillation flask. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Distillation Process:
-
Begin stirring and slowly apply vacuum.
-
Once a stable, low pressure is achieved (e.g., 1-2 Torr), begin to gently heat the distillation flask.
-
Initially, any residual low-boiling solvents (like methanol) will distill.
-
Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature and pressure.
-
The high-boiling 2-iodophenylacetic acid and the acid catalyst will remain in the distillation flask as a residue.
-
Troubleshooting Guide: Vacuum Distillation
| Problem | Potential Cause(s) | Solutions & Expert Insights |
| Bumping/Uncontrolled Boiling | - Lack of Boiling Chips/Stirring: Uneven heating is causing sudden, violent boiling. - Rapid Heating: The temperature is being increased too quickly. | - Ensure Proper Agitation: Always use a fresh magnetic stir bar or new boiling chips. Boiling chips from a previous distillation will not be effective. - Heat Gradually: Increase the temperature of the heating mantle slowly to allow for controlled boiling. |
| Product Not Distilling | - Vacuum Leak: The pressure is not low enough to achieve the desired boiling point at the applied temperature. - Insufficient Heating: The temperature of the distillation pot is too low. | - Check for Leaks: Ensure all joints are properly sealed and the vacuum pump is functioning correctly. - Increase Temperature: Gradually increase the heat, but do not exceed the decomposition temperature of the compound. |
| Product Decomposes (Darkening of Distillate) | - Excessive Temperature: The heating temperature is too high, causing thermal degradation. - Prolonged Heating: The compound is being heated for an extended period. | - Improve Vacuum: A lower pressure will allow for distillation at a lower temperature. - Use a Short-Path Apparatus: This minimizes the time the vapor is in contact with the hot surfaces. |
| Fluctuating Distillation Temperature | - Unstable Vacuum: The pressure in the system is not constant. - Inconsistent Heating: The heat source is not providing a steady temperature. | - Stabilize the Vacuum: Ensure the vacuum source is stable. - Use a Reliable Heat Source: A heating mantle with a temperature controller is recommended for precise and stable heating. |
`dot digraph "Vacuum_Distillation_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Assemble Vacuum\nDistillation Apparatus"]; evacuate [label="Apply Vacuum & Stir"]; heat [label="Gradually Heat"]; distill [label="Collect Fractions"]; pure_product [label="Pure Methyl\n2-(2-iodophenyl)acetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
troubleshoot [label="Troubleshooting", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bumping [label="Bumping"]; no_distillate [label="No Distillate"]; decomposition [label="Decomposition"];
start -> setup; setup -> evacuate; evacuate -> heat; heat -> distill; distill -> troubleshoot; troubleshoot -- "Stable Distillation" --> pure_product;
troubleshoot -- "Issues" --> bumping [label="e.g."]; troubleshoot -- "Issues" --> no_distillate; troubleshoot -- "Issues" --> decomposition;
bumping -> heat [label="Reduce Heating Rate"]; no_distillate -> evacuate [label="Check Vacuum Seal"]; decomposition -> heat [label="Lower Temperature"]; } ` Caption: Workflow for vacuum distillation with troubleshooting loops.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better, column chromatography or distillation?
A: The "better" method depends on your specific circumstances.
-
Column chromatography is often preferred for smaller scale purifications (< 5 g) and when very high purity is required, as it can separate compounds with very similar boiling points but different polarities. It is excellent for removing the non-volatile 2-iodophenylacetic acid.
-
Vacuum distillation is generally more efficient and less labor-intensive for larger scale purifications (> 5 g). It is highly effective for separating the volatile ester from the non-volatile starting acid and catalyst.
Q2: My crude product is a solid. How do I handle this for purification?
A: If your crude product has solidified due to a high concentration of unreacted 2-iodophenylacetic acid (m.p. 116-119 °C), you have a couple of options before proceeding with the main purification:
-
For Column Chromatography: You can dissolve the entire crude mixture in a suitable solvent (like dichloromethane or ethyl acetate) and proceed with loading it onto the column.
-
For Distillation: You can perform a preliminary workup. Dissolve the crude mixture in a solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution. This will convert the acidic 2-iodophenylacetic acid into its sodium salt, which is soluble in the aqueous layer and can be separated. Then, dry the organic layer and remove the solvent before distilling the resulting oil.
Q3: Can I use a different stationary phase for column chromatography?
A: While silica gel is the most common, alumina can also be used. Alumina is available in acidic, neutral, and basic forms. For separating an ester from a carboxylic acid, neutral or slightly acidic alumina would be appropriate. However, silica gel is generally the first choice for this type of separation.
Q4: I don't have a vacuum pump. Can I distill this compound at atmospheric pressure?
A: It is strongly discouraged. The predicted atmospheric boiling point is very high, and significant decomposition of the product is likely to occur at these temperatures. A simple water aspirator can often provide enough of a vacuum to sufficiently lower the boiling point for a successful distillation.
Q5: How can I tell if my collected fractions are pure?
A: Thin-layer chromatography (TLC) is the quickest and most common method to assess the purity of your fractions from either column chromatography or distillation. Spot the starting crude mixture, the collected fraction, and a co-spot (a mixture of the crude and the fraction) on a TLC plate to confirm the absence of impurities. For more rigorous analysis, techniques like NMR spectroscopy or GC-MS can be used.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 66370-75-0 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 2-(4-iodophenyl)acetic acid | 1798-06-7 [chemnet.com]
- 10. 2-Iodophenylacetic acid 97 18698-96-9 [sigmaaldrich.com]
- 11. 2-Iodophenylacetic acid | 18698-96-9 [m.chemicalbook.com]
- 12. 2-Iodophenylacetic acid | C8H7IO2 | CID 2780090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 18698-96-9|2-(2-Iodophenyl)acetic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Heck Reactions with Methyl 2-(2-iodophenyl)acetate
Welcome to the Technical Support Center for optimizing the Heck reaction, with a specialized focus on the coupling of Methyl 2-(2-iodophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and reproducibility.
Introduction to the Challenge: The Ortho-Substituent Effect
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] While a robust and versatile transformation, its efficiency can be significantly influenced by the steric and electronic nature of the substrates. This compound presents a unique challenge due to the ortho-acetic ester substituent. This group can sterically hinder the approach of the palladium catalyst to the C-I bond, potentially slowing down the crucial oxidative addition step and leading to lower yields or forcing the use of harsher reaction conditions.[2] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Low Yields to Reaction Failure
This section is structured in a question-and-answer format to directly address the most pressing issues you might encounter during your experiments.
Question 1: My Heck reaction with this compound is resulting in a low yield or fails to proceed. What are the primary factors to investigate?
Answer: Low conversion in the Heck reaction of this sterically demanding substrate can often be traced back to a few key parameters. A systematic evaluation of your catalyst system, base, solvent, and temperature is crucial.
-
Catalyst Inactivity or Decomposition: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ. Inadequate reduction or decomposition of the active Pd(0) species, often observed as the formation of palladium black, will stall the reaction.[3]
-
Suboptimal Ligand Choice: For sterically hindered substrates like this compound, the choice of phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. A ligand that is too bulky may further impede oxidative addition, while one that is not bulky enough may not sufficiently promote the desired reaction pathway.[4][5]
-
Ineffective Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[6] An inappropriate base, either too weak or sterically hindered, can lead to a buildup of the inactive Pd(II)-hydride species, effectively shutting down the reaction.
-
Poor Solvent Selection: The solvent influences the solubility of the reactants and the stability of the catalytic species. Polar aprotic solvents are generally preferred for Heck reactions.[7]
Question 2: I'm observing the formation of palladium black in my reaction flask. What does this signify and how can I prevent it?
Answer: The appearance of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition. It signifies the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic form. This is a common cause of low yields and can be addressed by:
-
Optimizing Ligand-to-Palladium Ratio: An appropriate amount of a stabilizing phosphine ligand is essential to prevent the agglomeration of Pd(0) particles. A common starting point is a 2:1 ligand-to-palladium molar ratio.
-
Controlling Temperature: Excessively high temperatures can accelerate catalyst decomposition. While the Heck reaction often requires heating, it's crucial to find a balance between a sufficient reaction rate and catalyst stability. Consider running the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Ensuring an Inert Atmosphere: The active Pd(0) species can be sensitive to oxygen. Conducting the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
Question 3: What are the most common side products I should look out for, and how can I minimize their formation?
Answer: Besides the desired Heck product, several side reactions can occur, consuming your starting materials and complicating purification.
-
Homocoupling of the Aryl Iodide: This results in the formation of a biaryl product from the coupling of two molecules of this compound. This side reaction is often favored at higher temperatures and catalyst loadings. To minimize it, consider lowering the reaction temperature and using the minimum effective catalyst concentration.
-
Reduction of the Aryl Iodide: The aryl iodide can be reduced to methyl phenylacetate. This can occur if there are sources of hydride in the reaction mixture, sometimes stemming from the solvent or additives. Using a well-chosen, non-reducing solvent and base combination is key.
-
Isomerization of the Alkene Product: After the desired product is formed, the palladium catalyst can re-insert into the product alkene, leading to isomerization of the double bond. This can be minimized by carefully selecting the reaction conditions and avoiding prolonged reaction times after the starting material has been consumed.[6]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Heck reaction of this compound?
For aryl iodides, a variety of palladium sources can be effective. A good starting point is **Palladium(II) acetate (Pd(OAc)₂) **, which is air-stable and is reduced in situ to the active Pd(0) species.[1] Alternatively, a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, which does not require an in situ reduction step.
Q2: How do I select the right phosphine ligand for this sterically hindered substrate?
The choice of ligand is crucial. For ortho-substituted aryl halides, bulky and electron-rich monodentate phosphine ligands are often beneficial as they can promote the oxidative addition step.[3]
| Ligand Class | Examples | Rationale |
| Triarylphosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | PPh₃ is a standard, cost-effective choice. P(o-tol)₃ offers slightly more bulk. |
| Bulky Alkylphosphines | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly electron-rich and bulky, often effective for challenging substrates. |
| Buchwald-type Ligands | XPhos, SPhos | These are specialized biaryl phosphine ligands known to be highly effective in cross-coupling reactions of hindered substrates. |
Q3: What is the optimal base for this reaction?
Both organic and inorganic bases are commonly used in Heck reactions. The choice can significantly impact the yield.
| Base Type | Examples | Considerations |
| Organic Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Generally soluble in organic solvents. DIPEA is more sterically hindered and less nucleophilic than Et₃N. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Often used in polar aprotic solvents. Cs₂CO₃ is more soluble and generally more reactive. |
| Inorganic Phosphates | Potassium phosphate (K₃PO₄) | A strong, non-nucleophilic base that can be very effective. |
A good starting point is often an inorganic base like K₂CO₃ or an organic amine like Et₃N.[1][8]
Q4: Which solvent should I use?
Polar aprotic solvents are generally the best choice for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[7]
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | A very common and effective solvent for Heck reactions. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Higher boiling point than DMF, useful for less reactive substrates requiring higher temperatures. |
| Acetonitrile (MeCN) | 82 | A lower boiling point option, can be useful for more reactive substrates. |
| Dioxane | 101 | A less polar aprotic solvent that can also be effective. |
Always use anhydrous solvents to avoid potential side reactions.
Experimental Protocols
General Procedure for the Heck Reaction of this compound with an Alkene (e.g., Methyl Acrylate)
This protocol is a general starting point and may require optimization for your specific alkene and desired scale.
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate, 1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard, oven-dried glassware
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and phosphine ligand under an inert atmosphere.
-
Add this compound and the base to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Catalytic Cycle of the Heck Reaction
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Navigating Reactions with Methyl 2-(2-iodophenyl)acetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-iodophenyl)acetate. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome common challenges, particularly the pervasive issue of dehalogenation and other undesirable side reactions. As your partner in research, we aim to equip you with the knowledge to optimize your synthetic routes and achieve your desired outcomes with confidence.
Introduction: The Challenge of ortho-Substituted Aryl Iodides
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, its ortho-substituted nature and the inherent reactivity of the carbon-iodine bond make it susceptible to side reactions, most notably reductive dehalogenation. This process, where the iodine atom is replaced by a hydrogen atom, leads to the formation of methyl phenylacetate, reducing the yield of the desired product and complicating purification. Understanding the mechanistic underpinnings of this and other side reactions is paramount to developing robust and efficient synthetic protocols.
Troubleshooting Guide: Minimizing Dehalogenation and Other Side Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Dehalogenated Byproduct (Methyl Phenylacetate)
The appearance of a significant amount of methyl phenylacetate in your reaction mixture is a clear indicator of a competing dehalogenation pathway. This side reaction is often promoted by the generation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] The following factors are critical to investigate:
1. Catalyst and Ligand Selection:
-
The Problem: The choice of ligand is arguably the most critical factor in controlling dehalogenation.[1] Ligands that are not sufficiently bulky or electron-donating may not promote the desired reductive elimination of the cross-coupled product efficiently. This can allow for the competing dehalogenation pathway to dominate.
-
The Solution: Ligand Screening. Employing bulky, electron-rich phosphine ligands is highly recommended. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the pathways that lead to dehalogenation.[1] Consider screening a panel of ligands.
| Ligand Type | Examples | Rationale for Use |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promote rapid reductive elimination, sterically hinder access of hydride sources to the metal center.[1] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligands that can offer a balance of steric bulk and electronic properties. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, often effective in preventing dehalogenation.[3] |
dot
Caption: Ligand screening workflow.
2. Base Selection:
-
The Problem: The choice of base is crucial as it can be a source of hydrides, particularly at elevated temperatures.[1] Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate hydride species through β-hydride elimination from the alkoxide itself.
-
The Solution: Use Weaker, Non-nucleophilic Inorganic Bases. Switching to milder inorganic bases can significantly reduce the propensity for dehalogenation.
| Base | Recommended Use |
| K₃PO₄ | An excellent choice for many Suzuki couplings, offering good reactivity with minimal dehalogenation. |
| K₂CO₃ | A milder base, often effective and a good starting point for optimization. |
| Cs₂CO₃ | A stronger inorganic base that can be effective when weaker bases fail, but should be used judiciously. |
| KF | Can be used in cases where the starting materials or products are base-sensitive.[4] |
3. Solvent Choice:
-
The Problem: Protic solvents (e.g., alcohols) or solvents that can degrade to provide hydride species (e.g., DMF, especially in the presence of water) can be significant contributors to dehalogenation.[1]
-
The Solution: Employ Anhydrous, Aprotic Solvents.
| Solvent | Rationale for Use |
| Toluene, Dioxane, THF | Aprotic solvents that are less likely to act as hydride donors. |
dot
Caption: Competing pathways in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation more of a problem with this compound compared to other aryl iodides?
A1: The ortho-ester group in this compound can exert steric hindrance, which may slow down the desired cross-coupling reaction. When the rate of the desired catalytic cycle is slow, the competing dehalogenation side reaction has more opportunity to occur.[1]
Q2: I've tried different ligands, bases, and solvents, but I still see significant dehalogenation. What else can I try?
A2: If you have extensively screened the core reaction parameters, consider the following:
-
Purity of Reagents: Ensure your this compound is of high purity. Impurities could potentially interfere with the catalytic cycle. Similarly, use freshly purchased and properly stored coupling partners, bases, and anhydrous solvents.
-
Palladium Precatalyst: The choice of palladium precatalyst can influence the concentration of the active Pd(0) species. Consider trying different precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes.
-
Additives: In some cases, the addition of small amounts of additives can suppress side reactions. For example, the use of silver salts can sometimes prevent olefin isomerization in Heck reactions by facilitating reductive elimination.[5]
-
Reaction Temperature and Time: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material has been consumed.
Q3: Can the quality of my boronic acid in a Suzuki coupling contribute to dehalogenation?
A3: Yes, indirectly. While the primary source of the dehalogenated product is typically a hydride, a slow transmetalation step with a poor-quality or unreactive boronic acid can allow more time for the dehalogenation of the aryl-palladium intermediate to occur.[2] Ensure your boronic acid is pure and active.
Q4: Are there any specific recommendations for Heck reactions with this compound?
A4: For Heck reactions, in addition to the general advice on ligands, bases, and solvents, pay close attention to the following:
-
Base: A moderately strong inorganic base like K₂CO₃ or an organic base such as triethylamine is often a good starting point.[6]
-
Olefin Isomerization: This can be a competing side reaction in Heck couplings.[5] As mentioned, the addition of silver salts can sometimes mitigate this.
-
Phosphine-free conditions: For highly reactive aryl iodides, phosphine-free conditions can sometimes be effective and may reduce the likelihood of certain side reactions.[7]
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura and Heck reactions with this compound, designed to minimize dehalogenation. These should be considered as starting points for your own optimization.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid while minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed toluene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Heck Reaction
Objective: To couple this compound with an alkene while minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Anhydrous, degassed DMF or Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound and the base (if solid).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent, the alkene, and the base (if liquid) via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent and add this to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
Upon completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
References
Troubleshooting low conversion rates in Suzuki couplings of Methyl 2-(2-iodophenyl)acetate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 2-(2-iodophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion rates, byproduct formation, and reaction stalling. Here, we will diagnose common issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to enhance your reaction outcomes.
FAQ 1: My reaction has stalled with significant starting material remaining. What are the first things I should check?
Low or incomplete conversion is the most common issue. The problem often lies with the fundamental components of the reaction being inactive or compromised. A systematic check is the most efficient way to diagnose the root cause.
Underlying Chemistry: The Suzuki-Miyaura coupling is a catalytic cycle involving a Palladium(0) species. If the active Pd(0) catalyst is not formed or is deactivated, the cycle will not proceed efficiently.[1][2] Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, rendering them ineffective.[2] Similarly, the stability of the boronic acid coupling partner is paramount; it can degrade via several pathways before it has a chance to participate in the catalytic cycle.[3][4]
Troubleshooting Workflow:
Initial Checks:
-
Inert Atmosphere: Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen is a common culprit in deactivating the palladium catalyst.[2][5]
-
Reagent Quality:
-
Palladium Source: Pre-catalysts can degrade over time. Use a fresh, reputable source of your palladium catalyst.
-
Ligand: Phosphine ligands are prone to oxidation.[2] Store them under an inert atmosphere and use a fresh sample if in doubt.
-
Boronic Acid: Boronic acids can decompose on the shelf via protodeboronation or trimerize into boroxines, which can affect stoichiometry and reactivity.[3]
-
FAQ 2: I'm seeing significant amounts of dehalogenated starting material (Methyl 2-phenylacetate). Why is this happening and how can I stop it?
The formation of a dehalogenated byproduct (hydrodehalogenation) is a common side reaction, especially with reactive aryl iodides.[6][7]
Underlying Chemistry: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group, replacing the iodine with hydrogen.[6][8] Sources for the hydride can include the base, solvent (especially alcohols), or even trace water.[6][8]
Solutions:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (see table below) can promote the desired reductive elimination of the product over the dehalogenation pathway.[6][9] Ligands like SPhos and XPhos are often effective in these cases.[6][10]
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a major issue. Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
-
Solvent System: If using an alcohol-based solvent, consider switching to an aprotic solvent system like dioxane, THF, or toluene to minimize the source of hydrides.[6]
FAQ 3: My main byproduct is the homocoupling of my boronic acid. What causes this and what is the solution?
Boronic acid homocoupling (e.g., formation of biphenyl from phenylboronic acid) is another frequent side reaction that consumes your nucleophile and lowers the yield.[11]
Underlying Chemistry: Homocoupling is often promoted by the presence of Palladium(II) species and oxygen.[5][8] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), the reduction to the active Pd(0) can be inefficient, leading to side reactions where Pd(II) stoichiometrically couples two boronic acid molecules.[5][12]
Solutions:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction.[5] Use a robust degassing technique such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (15-30 minutes).[2]
-
Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[12]
-
Use Modern Precatalysts: Buchwald's G3 or G4 palladacycle precatalysts are designed for the efficient and reliable generation of the active Pd(0) species, often minimizing these types of side reactions.[13]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium stays in its active Pd(0) state.[5]
FAQ 4: The ortho-ester group on my substrate seems to be causing problems. How do I address steric hindrance?
The this compound substrate is sterically demanding due to the ortho-substituent. This steric bulk can hinder key steps in the catalytic cycle.
Underlying Chemistry: Steric hindrance can slow down both the initial oxidative addition of the aryl iodide to the palladium center and the final reductive elimination step that forms the C-C bond and regenerates the catalyst.[1][14] To overcome this, the catalyst system must be specifically designed to accommodate bulky substrates.
Solutions:
-
Ligand Selection: This is the most crucial parameter for sterically hindered couplings.[1] You must use bulky, electron-rich phosphine ligands. These ligands form a coordinatively unsaturated, highly active catalyst that accelerates the key steps of the catalytic cycle.[9][15]
| Ligand Class | Specific Ligand | Key Features & Applications |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich/poor substrates. Promote fast reductive elimination.[1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and steric bulk. Very effective for challenging couplings, including those with aryl chlorides.[16] |
| Ferrocenyl Phosphines | dppf | A robust, versatile ligand, but may be less effective for extremely hindered substrates compared to modern biaryl phosphines. |
-
Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[17][18]
FAQ 5: Could my boronic acid be decomposing under the reaction conditions?
Yes, the instability of the boronic acid partner is one of the most common reasons for low yields in Suzuki couplings.[8]
Underlying Chemistry: The primary degradation pathway is protodeboronation , where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3][8] This process is often catalyzed by the base and even by the palladium complex itself.[19][20] Electron-deficient boronic acids are particularly susceptible to this side reaction.[2][10]
Solutions:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate.[3][21] These are generally more robust and can be used directly in the coupling reaction.[21]
-
Protecting Groups: Diethanolamine can be used to form air- and water-stable adducts with boronic acids, which can be used directly in the coupling reaction, slowly releasing the active boronic acid.[1][22]
-
Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.2–1.5 equivalents) to compensate for any degradation that may occur during the reaction.[13]
-
Anhydrous Conditions: While many Suzuki protocols use water, if protodeboronation is severe, switching to anhydrous conditions with a base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or dioxane can be beneficial.[14]
Recommended Protocol for this compound
This protocol is a robust starting point designed to address the steric hindrance of the substrate and minimize common side reactions.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid or ester (1.2 - 1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[13]
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water at a 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][13]
-
Execution: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.[13]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
By systematically addressing these common issues and employing a robust experimental protocol, you can significantly improve the conversion rates and overall success of your Suzuki coupling reactions with this challenging substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
Addressing stability and degradation issues of Methyl 2-(2-iodophenyl)acetate
Welcome to the technical support center for Methyl 2-(2-iodophenyl)acetate (CAS 66370-75-0). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the stability challenges and degradation issues associated with this versatile synthetic intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your material, the reproducibility of your experiments, and the success of your synthetic campaigns.
Section 1: General Handling and Storage
This section addresses the most frequently asked questions regarding the day-to-day handling and storage of this compound to prevent degradation before it even begins.
Question 1: What is the first thing I should do upon receiving a new bottle of this compound?
Answer: Upon receipt, immediately inspect the material's physical appearance. It should be a liquid or semi-solid, ranging from yellow to brown.[1] Any significant deviation, such as the presence of dark purple or black solids, or a strong, sharp odor of elemental iodine, may indicate degradation. It is best practice to obtain an initial analytical snapshot (e.g., ¹H NMR or HPLC) to serve as a baseline for future comparisons. Log the receipt date and certificate of analysis for lot traceability.
Question 2: What are the optimal storage conditions for this compound?
Answer: To maximize shelf-life and maintain purity, the compound must be protected from light, moisture, and heat. The recommended storage condition is 2-8°C in a tightly sealed, amber or opaque container.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[2]
Question 3: My lab stores reagents at room temperature. Is this acceptable for short-term storage?
Answer: While some suppliers suggest room temperature storage is possible, it is not ideal.[3] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to thermal and photolytic cleavage.[2][4] Storing at room temperature, especially in a well-lit lab, significantly increases the risk of gradual degradation. Even for short-term use, refrigeration (2-8°C) in a dark place is strongly advised.
| Parameter | Optimal Condition | Condition to Avoid | Reasoning & Potential Outcome |
| Temperature | 2-8°C, Refrigerated[1] | Elevated temperatures, direct sunlight[2][5] | The C-I bond is thermally labile; heat accelerates homolytic cleavage, leading to deiodination and formation of colored impurities.[4] |
| Light | Store in amber or opaque containers[2][6] | Exposure to direct sunlight or strong lab light[5] | The C-I bond is sensitive to UV light, which can induce photolytic cleavage (photolysis) and radical formation, causing discoloration and degradation.[2][4] |
| Atmosphere | Sealed under inert gas (Argon, Nitrogen)[2] | Open to air, frequent opening of container | Oxygen can participate in oxidative degradation pathways, particularly if trace metal impurities are present.[2] |
| Moisture | Sealed in a dry environment | High humidity, use of wet solvents[2] | The methyl ester functional group is susceptible to hydrolysis, which is catalyzed by moisture, leading to the formation of 2-(2-iodophenyl)acetic acid.[7][8] |
Section 2: Understanding Degradation Pathways
Understanding how the molecule degrades is critical for effective troubleshooting. This compound has two primary points of vulnerability: the C-I bond and the methyl ester group.
Question 4: I notice a yellow or brownish tint developing in my stored material. What is happening?
Answer: A yellow-to-brown discoloration is a classic sign of deiodination. This process involves the cleavage of the C-I bond, which can subsequently lead to the formation of molecular iodine (I₂), a species with a characteristic yellow-brown color.[2] This degradation can be initiated by light (photolysis) or heat.[2][4]
Question 5: What are the main chemical reactions that cause the degradation of this compound?
Answer: There are two principal degradation pathways:
-
Deiodination: This is the cleavage of the carbon-iodine bond. It can occur via a radical mechanism, often initiated by light or heat, to produce Methyl 2-phenylacetate and elemental iodine.[4] In some biological or advanced oxidation contexts, reductive dehalogenation is also a known pathway for aryl iodides.[9][10]
-
Hydrolysis: This is the reaction of the methyl ester with water to form 2-(2-iodophenyl)acetic acid and methanol.[8] This reaction can be catalyzed by either acid or base and is often accelerated by the presence of moisture in solvents or the atmosphere.[7][11] The reaction is typically slower than deiodination under standard storage conditions but becomes significant in solution, especially at non-neutral pH.
Section 3: Troubleshooting Experimental Issues
This section provides direct, actionable advice for problems encountered during reactions involving this compound.
Question 6: My cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields. Could my starting material be the problem?
Answer: Absolutely. The purity of your aryl iodide is paramount for the success of most cross-coupling reactions. Two primary degradation products can cause issues:
-
2-(2-iodophenyl)acetic acid (from hydrolysis): The free carboxylic acid can interfere with the catalytic cycle, particularly if you are using a base that is not strong enough to deprotonate it effectively. It can also coordinate to the metal center, potentially inhibiting catalysis.
-
Methyl 2-phenylacetate (from deiodination): This impurity is inert under most cross-coupling conditions and will not react. If your starting material contains a significant percentage of this deiodinated product, you are effectively running the reaction with a lower stoichiometry of the key electrophile, leading directly to lower yields.
Question 7: I see an unexpected singlet around δ 7.3 ppm and another around δ 3.6 ppm in the ¹H NMR of my starting material. What are these?
Answer: These signals are likely indicative of the deiodinated impurity, Methyl 2-phenylacetate. The aromatic protons of this compound typically appear as a multiplet around 7.3 ppm, and the methyl ester protons as a singlet around 3.6-3.7 ppm. The presence of these signals alongside the more complex aromatic pattern of your desired product confirms that partial deiodination has occurred.
Question 8: How can I quickly check the purity of my this compound before starting a critical reaction?
Answer: A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum are the most effective methods.
-
TLC: Spot your material against a reference standard if available. The deiodinated product (Methyl 2-phenylacetate) is less polar and will have a higher Rf. The hydrolyzed product (2-(2-iodophenyl)acetic acid) is much more polar and will have a significantly lower Rf, often streaking if not spotted from a non-polar solvent.
-
¹H NMR: As described in the previous question, look for the characteristic peaks of the deiodinated impurity. The carboxylic acid proton of the hydrolyzed impurity will appear as a very broad singlet, often far downfield (>10 ppm), and may not always be visible.
Section 4: Protocols and Procedures
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
-
Sample Preparation: Prepare a stock solution of your material in acetonitrile at approximately 1 mg/mL. Dilute this stock 1:10 in the mobile phase for injection.
-
HPLC Conditions (General Gradient Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Elution Order:
-
2-(2-iodophenyl)acetic acid (most polar)
-
This compound (desired product)
-
Methyl 2-phenylacetate (least polar)
-
-
Analysis: Integrate the peak areas to determine the relative percentage of each component. A pure sample should show >97% area for the main peak.
Protocol 4.2: Re-purification of Partially Degraded this compound
If your material shows signs of degradation, it can often be re-purified using column chromatography.
-
Prepare the Sample: Dissolve the crude or degraded material in a minimal amount of a non-polar solvent, such as dichloromethane or a 95:5 hexanes:ethyl acetate mixture.
-
Prepare the Column: Use a silica gel column. The appropriate diameter and length will depend on the amount of material to be purified.
-
Choose the Eluent: A solvent system of hexanes and ethyl acetate is typically effective. Start with a very non-polar mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity. The exact ratio should be determined by TLC analysis first.
-
Elution:
-
Load the sample onto the column.
-
Begin eluting with the non-polar solvent mixture. The less polar, deiodinated impurity (Methyl 2-phenylacetate) will elute first.
-
Your desired product, this compound, will elute next.
-
The highly polar hydrolyzed product (2-(2-iodophenyl)acetic acid) will remain on the baseline or require a much more polar solvent system to elute.
-
-
Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Final Check: Confirm the purity of the pooled material by NMR or HPLC before use. Store the purified material under the optimal conditions described in Section 1.
References
- 1. This compound | 66370-75-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97% | CAS: 66370-75-0 | AChemBlock [achemblock.com]
- 4. reddit.com [reddit.com]
- 5. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 6. reddit.com [reddit.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl Esters [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Catalyst Residue Removal
Welcome to the Technical Support Center for Palladium Catalyst Residue Removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of removing metal residues to meet stringent purity requirements. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
High-Level FAQs
Q1: Why is removing residual palladium so critical, especially in pharmaceutical applications?
Palladium is a crucial catalyst in many synthetic organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, residual palladium in the final product, especially an Active Pharmaceutical Ingredient (API), is a significant concern. Regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as an elemental impurity with established Permitted Daily Exposure (PDE) limits due to its potential toxicity.[2][3] For oral medications, the PDE for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm depending on the drug's daily dosage.[2][4] Failure to meet these stringent limits can lead to batch rejection, regulatory hurdles, and potential patient safety issues.[2]
Q2: What are the primary methods for removing palladium catalyst residues?
There are several core strategies, each with its own advantages and limitations. The choice of method is highly dependent on the specific reaction, the nature of the product, and the form of the palladium residue (e.g., homogeneous vs. heterogeneous).[1][5] The most common methods include:
-
Adsorption: Using a solid support with a high affinity for palladium. This includes specialized metal scavengers (functionalized silica or polymers) and activated carbon.[5][6]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[5]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase, often with the aid of a chelating agent.[5][7]
-
Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal using a filter aid like Celite®.[5][8]
Q3: How do I select the best palladium removal method for my specific experiment?
The optimal method depends on a variety of factors.[1][5] A logical approach to selection is crucial for efficiency and success. Key considerations include:
-
Nature of the Palladium Species: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)? Heterogeneous catalysts like Pd/C can often be removed by simple filtration.[6] Homogeneous catalysts require more advanced techniques like scavenging or extraction.
-
Product Characteristics: Consider your product's solubility, stability, and potential to chelate with palladium. Products containing nitrogen or sulfur atoms can form strong complexes with palladium, making removal more challenging.[5][6]
-
Desired Purity Level: What are the target residual palladium levels (in ppm)? Achieving very low levels (<10 ppm) may require a combination of methods.[2]
-
Process Scale and Economics: Some methods, like chromatography, are highly effective but may be less practical or cost-effective for large-scale production compared to activated carbon or precipitation.[8]
Below is a decision-making workflow to guide your selection process:
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides by Method
This section addresses specific issues you may encounter during palladium removal.
Method 1: Scavenger Resins (e.g., Functionalized Silica, Polymers)
Scavenger resins are solid supports functionalized with ligands (e.g., thiols, amines, dimercaptotriazine (DMT)) that have a high affinity for palladium.[5][9]
Q: My scavenger resin is not reducing palladium to the desired level. What could be wrong?
A: This is a common issue and can often be resolved by systematically evaluating the following factors:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[10] Resins like SiliaMetS® DMT are versatile and can scavenge a variety of palladium species.[9]
-
Insufficient Stoichiometry or Time: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 4-10 equivalents relative to the palladium. Also, scavenging can be slow; extend the reaction time (e.g., up to 18-24 hours) and consider moderate heating (40-60 °C) to improve kinetics.[5][6]
-
Solvent Incompatibility: The solvent can affect the swelling of polymer-based resins and the accessibility of the scavenging sites. Ensure the chosen scavenger is compatible with your solvent system.
-
Poor Mixing: In a batch process, ensure the resin is well-suspended in the solution to maximize surface contact. Inadequate agitation can lead to poor efficiency.
Q: I'm observing significant product loss after using a scavenger resin. How can I prevent this?
A: Product loss is typically due to non-specific binding of your product to the resin.
-
Screen Different Scavengers: Some functional groups on scavengers may have an affinity for your product. Test a small panel of scavengers with different functionalities to find one with high selectivity for palladium and low affinity for your product.[5]
-
Minimize Scavenger Amount: Use the minimum effective amount of the scavenger to reduce the surface area available for non-specific binding.[5]
-
Optimize Washing: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product.
-
Change the Solvent: The solvent can influence the non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption to the resin.[5]
Method 2: Adsorption on Activated Carbon
Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[6][11] However, its non-specific nature can present challenges.
Q: My activated carbon treatment is ineffective. What factors should I check?
A: The performance of activated carbon can be highly variable.
-
Grade of Carbon: Not all activated carbons are the same. They differ in surface area, pore size, and surface chemistry. Some grades, like Darco® KB-B, have been shown to be particularly effective for palladium removal.[1] It is often necessary to screen several types of activated carbon.
-
pH and Additives: The adsorption of palladium onto carbon can be pH-dependent. In some cases, adding a chelating agent like 1,2-ethanedithiol in conjunction with activated carbon can dramatically improve removal efficiency in a synergistic manner.[1]
-
Moisture Content: The presence of water can affect the adsorption characteristics. Ensure your solvent and carbon are appropriately dry if working under anhydrous conditions.
-
Insufficient Contact Time or Temperature: Allow sufficient time for adsorption to occur (e.g., 18 hours).[1] Gentle heating (e.g., 45 °C) can sometimes improve performance.[1]
Q: My product is adsorbing to the activated carbon, leading to low yield. What can I do?
A: This is the most common drawback of using activated carbon.[6]
-
Reduce Carbon Loading: Use the lowest effective weight percentage of carbon (typically 5-10 wt% relative to the crude product) to minimize product loss.[6]
-
Solvent Selection: Choose a solvent that strongly solubilizes your product to minimize its affinity for the carbon surface.
-
Thorough Washing: After filtering the carbon, wash the filter cake extensively with the process solvent to recover as much product as possible.
-
Consider Alternatives: If product loss remains unacceptably high, scavenger resins, which are generally more selective, may be a better option.[5]
Method 3: Extraction and Precipitation
Q: Simple aqueous washes are not removing the palladium. How can I improve this?
A: Palladium complexes can be quite soluble in organic solvents, making simple phase-separation ineffective.
-
Use a Chelating Agent: Enhance the partitioning of palladium into the aqueous phase by adding a strong chelating agent. Aqueous solutions of reagents like ethylenediaminetetraacetic acid (EDTA), cysteine hydrochloride, or sodium thiosulfate can complex with the palladium and pull it out of the organic layer.[8][12]
-
pH Adjustment: The charge and solubility of palladium complexes can be sensitive to pH. Adjusting the pH of the aqueous phase may improve extraction efficiency.
Q: I am trying to precipitate the palladium, but it's not working effectively. Why?
A: Precipitation relies on changing the solubility of the palladium species.
-
Induce a Change in Oxidation State: Often, Pd(II) species are soluble, while Pd(0) is not. A mild reducing agent can be used to precipitate palladium metal, which can then be removed by filtration through Celite®.
-
Use a Precipitating Ligand: Some ligands form highly insoluble complexes with palladium. For example, 2,4,6-trimercaptotriazine (TMT) can be used to precipitate palladium.[1]
Data & Protocols
Table 1: General Comparison of Palladium Removal Methods
| Method | Selectivity | Cost | Scalability | Common Issues |
| Scavenger Resins | High | High | Good | Product loss, cost of resin |
| Activated Carbon | Low to Moderate | Low | Excellent | High product loss, variability |
| Crystallization | Variable | Low | Good | Co-crystallization of impurities |
| Extraction | Moderate | Low | Excellent | Emulsion formation, solvent waste |
| Filtration (Celite®) | N/A (for solids) | Low | Excellent | Ineffective for soluble palladium |
Table 2: Common Scavenger Resin Functional Groups and Applications
| Functional Group | Common Abbreviation | Primary Target | Notes |
| Thiourea | Si-THU | Pd, Ru | A versatile scavenger widely used in the pharmaceutical industry.[9] |
| Dimercaptotriazine | Si-DMT | Ag, Pd, Pt, Ru | Effective for a broad range of metals and hindered Pd complexes.[9] |
| Triaminetetraacetate | Si-TAAcONa | Pd(II), Ni(II), Cu | The silica-bound version of EDTA, effective for metals in higher oxidation states.[9] |
| Phosphonic Acid | SPM32 | Pd | Has shown high efficiency, removing >98% of Pd(OAc)₂ in 2 hours in some tests. |
Experimental Protocol 1: General Procedure for Palladium Removal Using a Scavenger Resin
This protocol provides a general framework for a batch-mode scavenging experiment.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 10-100 mg/mL.
-
Initial Analysis: Take a small, representative sample of the solution for analysis (e.g., by ICP-MS) to determine the initial palladium concentration (ppm).
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS® Thiol or DMT). A typical starting loading is 4-10 equivalents relative to the initial mass of palladium.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Final Analysis: Analyze the palladium content of the purified product using ICP-MS to determine the effectiveness of the scavenging process.[5]
Experimental Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the slurry at room temperature or with gentle heating (e.g., 45 °C) for an extended period, typically 2-18 hours.[1]
-
Filtration: Filter the mixture through a packed bed of Celite® (typically 1-2 cm thick) to remove the activated carbon. Pre-wetting the Celite® pad with solvent can improve filtration.[10]
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover the product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. reddit.com [reddit.com]
Challenges and solutions for scaling up syntheses with Methyl 2-(2-iodophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-iodophenyl)acetate. This guide is designed to provide expert insights and practical, field-proven solutions for the challenges encountered when scaling up syntheses from the lab bench to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions and intramolecular cyclizations to form key heterocyclic scaffolds like oxindoles.[1][2] While its reactivity is well-established on a small scale, scaling up these transformations introduces significant challenges in terms of thermal management, catalyst efficiency, purification, and overall process robustness. This document provides a structured troubleshooting guide and frequently asked questions to navigate these complexities.
General Workflow for Scale-Up Success
Before diving into specific issues, it's crucial to adopt a systematic approach to process scale-up. The following workflow outlines the key stages, from initial lab-scale success to a robust, scalable process.
Caption: A systematic workflow for scaling up chemical syntheses.
Troubleshooting Guide: Common Cross-Coupling Reactions
This compound is an excellent substrate for forming new carbon-carbon bonds. However, each reaction class presents unique challenges during scale-up.
Suzuki-Miyaura Coupling
This reaction couples the aryl iodide with an organoboron reagent and is a cornerstone of modern synthesis.[3][4]
Issue: Low or Stalled Conversion at Larger Scale
-
Question: My Suzuki reaction worked perfectly on a 1-gram scale, but at 50 grams, it stalls at 60% conversion even after prolonged heating. What's going wrong?
-
Answer: This is a classic scale-up problem often linked to two factors: inefficient mixing and oxygen ingress.
-
Causality: On a small scale, magnetic stirring is efficient, and maintaining an inert atmosphere in a small flask is straightforward. In a large reactor, inefficient stirring can create "dead zones" where reagents don't mix properly. Furthermore, larger setups have more potential leak points for oxygen, which is detrimental to the Pd(0) catalyst.
-
Solutions:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is correctly sized and positioned to create a good vortex and ensure suspension of the base (often a heterogeneous solid like K₂CO₃).
-
Rigorous Degassing: For large volumes, bubbling nitrogen through the solvent for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. Ensure all reagents are added under a positive pressure of an inert gas.
-
Catalyst Choice: Consider using more robust, air-stable pre-catalysts like XPhos Pd G4, which are designed for challenging couplings and can be more forgiving on a larger scale.[5]
-
Check Reagent Quality: On a larger scale, impurities in lower-grade solvents or boronic acids can have a more pronounced poisoning effect on the catalyst.[6]
-
-
Issue: Significant Formation of Homocoupling Byproducts
-
Question: I'm observing a large amount of the boronic acid homocoupling (biaryl) byproduct, which is co-eluting with my product. How can I suppress this?[5]
-
Answer: Boronic acid homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalyst systems.
-
Causality: Oxygen can facilitate the oxidative homocoupling of boronic acids. Additionally, some palladium-ligand complexes are more prone to promoting this side reaction.
-
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[7]
-
Optimize Base and Stoichiometry: Using a weaker base or slightly substoichiometric amounts of the boronic acid (e.g., 1.05-1.1 equivalents) can sometimes reduce homocoupling.
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos or XPhos often form more stable palladium complexes that can minimize side reactions compared to simpler ligands like PPh₃.[5]
-
-
| Parameter | Lab-Scale (1g) | Pilot-Scale (100g) | Key Consideration for Scale-Up |
| Catalyst Loading | 1-5 mol% | 0.1-0.5 mol% | Cost, palladium contamination in the final product. |
| Ligand | PPh₃, SPhos | XPhos, cataCXium® A | Air stability, activity at low loadings, cost. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Cost, solubility, particle size for mixing. |
| Solvent | Dioxane/H₂O, THF/H₂O | Toluene/H₂O, 2-MeTHF | Boiling point, safety, cost, phase separation. |
Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne, often requiring a copper co-catalyst.
Issue: Catalyst Decomposition (Palladium Black Formation)
-
Question: My reaction mixture turns black shortly after heating, and the reaction stops. What is causing the catalyst to crash out?[7][8]
-
Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[7]
-
Causality: This is commonly caused by oxygen, high temperatures, or impurities. The Pd(0) species in the catalytic cycle is sensitive and can agglomerate if not stabilized by the ligand and substrate.[7] THF as a solvent has been anecdotally reported to promote the formation of palladium black in some cases.[8]
-
Solutions:
-
Inert Atmosphere: As with Suzuki couplings, rigorous exclusion of oxygen is paramount.
-
Lower Temperature: Aryl iodides are highly reactive in Sonogashira couplings. Often, these reactions can be run at lower temperatures (e.g., RT to 50 °C) than their aryl bromide counterparts, which helps maintain catalyst stability.[9]
-
Ligand Choice: Use a sufficient amount of a stabilizing ligand (e.g., PPh₃). The PPh₃/Pd ratio is critical.
-
Copper-Free Conditions: The presence of copper can sometimes accelerate catalyst decomposition. Switching to a copper-free protocol is a powerful solution that also simplifies purification by eliminating copper contamination.[10] These protocols often use a palladium catalyst with a suitable ligand and an amine base (like triethylamine or piperidine) which acts as both the base and solvent.[10]
-
-
Issue: Pervasive Alkyne Homocoupling (Glaser Coupling)
-
Question: My main byproduct is the dimer of my terminal alkyne starting material. How can I avoid this?
-
Answer: This is the most common side reaction in copper-mediated Sonogashira couplings.
-
Causality: The copper(I) co-catalyst, especially in the presence of oxygen, is highly effective at catalyzing the oxidative dimerization of terminal alkynes.[7]
-
Solutions:
-
Go Copper-Free: This is the most definitive solution. Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[7][10]
-
Minimize Copper: If a copper co-catalyst must be used, reduce its loading to the minimum required (e.g., 1-5 mol%).
-
Slow Addition: On a large scale, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[7]
-
Strictly Anaerobic: Oxygen is a key promoter of Glaser coupling. Ensure the reaction is performed under a rigorously inert atmosphere.[7]
-
-
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene. Scale-up can be challenging due to the high temperatures often required.[11][12]
Issue: Poor Regio- and Stereoselectivity
-
Question: My Heck reaction is producing a mixture of linear and branched products, as well as E/Z isomers. How can I improve selectivity?
-
Answer: Selectivity in the Heck reaction is governed by a delicate interplay of steric and electronic factors, which can be influenced by the catalyst, ligand, and reaction conditions.
-
Causality: The regioselectivity (where the aryl group adds to the double bond) and stereoselectivity (E vs. Z isomer formation) are determined during the migratory insertion and beta-hydride elimination steps of the catalytic cycle.
-
Solutions:
-
Ligand Control: For terminal alkenes like acrylates, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands generally favor the linear (E)-isomer.
-
Temperature: Higher temperatures can sometimes lead to isomerization and decreased selectivity.[11] Try to find the minimum temperature required for a reasonable reaction rate.
-
Additives: The use of tetraalkylammonium salts (Jeffery conditions) can sometimes improve reaction rates at lower temperatures, which can help preserve selectivity.[13]
-
-
Troubleshooting Guide: Intramolecular Reactions
A primary use of this compound is as a precursor to 2-oxindoles via intramolecular cyclization, often through a Heck-type mechanism or other palladium-catalyzed C-H activation pathways.[1]
Caption: The Heck catalytic cycle with key points of potential failure.
Issue: Low Yield in Oxindole Formation
-
Question: I am attempting an intramolecular N-arylation to form an oxindole from an N-substituted derivative of this compound, but I'm getting low yields and recovering starting material.
-
Answer: Intramolecular reactions are a kinetic game; you need to ensure the intramolecular cyclization is faster than any potential intermolecular side reactions or catalyst decomposition.
-
Causality: The rate of the desired cyclization depends on the concentration, the catalyst's ability to bring the reactive ends together, and the choice of base. High concentrations can favor intermolecular side reactions.
-
Solutions:
-
High Dilution: While counterintuitive for scale-up, starting the process development under high dilution conditions can help establish the ideal catalytic system by favoring the intramolecular pathway. Once optimized, the concentration can be gradually increased.
-
Catalyst/Ligand System: This is the most critical variable. Buchwald-type biarylphosphine ligands are often excellent for C-N bond formation. A systematic screen of catalysts and ligands (e.g., Pd₂(dba)₃ with XPhos, RuPhos, or BrettPhos) is highly recommended.[1]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required for deprotonating the amide precursor. However, for scale-up, weaker but more manageable bases like K₃PO₄ or Cs₂CO₃ should be evaluated.
-
Metal-Free Alternatives: For some oxindole syntheses, metal-free methods using hypervalent iodine reagents like PIDA (phenyliodine(III) diacetate) can be an excellent alternative, avoiding issues of catalyst cost and metal contamination entirely.[14][15]
-
-
Frequently Asked Questions (FAQs)
-
Q1: My batch of this compound has a yellow tint. Is it still usable for a large-scale Pd-catalyzed reaction?
-
A1: A yellow or brownish tint often indicates the presence of trace iodine (I₂) from slow decomposition. While small-scale reactions may tolerate this, it can be detrimental on a larger scale as it can interfere with the Pd(0)/Pd(II) catalytic cycle. It is highly recommended to purify the material before use, for example, by passing a solution of it through a short plug of silica gel or by washing an organic solution with aqueous sodium thiosulfate to quench the I₂. Always use high-purity starting materials for scale-up.
-
-
Q2: What are the primary safety concerns when scaling up reactions with this compound?
-
A2: The primary concerns are thermal runaway and handling of pyrophoric/air-sensitive reagents.
-
Thermal Runaway: Palladium-catalyzed couplings can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[16] A reaction calorimetry or DSC study is essential before scaling up to understand the thermal profile and ensure adequate cooling capacity.
-
Reagent Handling: Many reactions use strong bases like NaOt-Bu or phosphine ligands that can be air-sensitive or pyrophoric. Proper engineering controls and standard operating procedures (SOPs) are mandatory for handling these reagents at scale.
-
-
-
Q3: Column chromatography is not an option for my 5 kg batch. What are my best options for purification?
-
A3: Designing a scalable purification protocol is a core part of process development.
-
Crystallization: This is the most desirable method for large-scale purification. Spend time screening various solvent/anti-solvent systems to find conditions that provide high purity and yield.
-
Extraction: A well-designed series of aqueous washes can often remove many impurities. For example, acidic washes can remove basic impurities (like excess amine base), while basic washes can remove acidic impurities.
-
Distillation: While this compound itself has a high boiling point (~114 °C at 1.5 Torr), this may be an option for purifying downstream products if they are sufficiently volatile and thermally stable.[17]
-
-
-
Q4: How can I minimize the final palladium content in my product to meet pharmaceutical specifications (<10 ppm)?
-
A4: This is a critical challenge in pharmaceutical manufacturing.
-
Minimize Catalyst Loading: The most important step is to optimize the reaction to use the lowest possible catalyst loading.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon is a common method for scavenging residual palladium.
-
Metal Scavengers: Specialized silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be very effective, albeit more expensive.
-
Crystallization: A well-executed crystallization is often very effective at rejecting metal impurities into the mother liquor.
-
-
References
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 12. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]
- 15. Metal-free synthesis of 2-oxindoles via PhI(OAc)2-mediated oxidative C–C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. This compound | 66370-75-0 [amp.chemicalbook.com]
Managing side products in base-sensitive reactions of Methyl 2-(2-iodophenyl)acetate
Welcome to the technical support resource for managing reactions involving Methyl 2-(2-iodophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively design robust experimental protocols and troubleshoot effectively.
This compound is a valuable substrate, particularly for palladium-catalyzed cross-coupling reactions, due to the reactive carbon-iodine bond. However, its structure also contains two key liabilities that can lead to frustrating side reactions: an ester functional group susceptible to hydrolysis and acidic α-protons that can participate in undesired enolate chemistry. This guide addresses the most common challenges encountered when working with this reagent under basic conditions.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during experiments. For a more detailed analysis, please refer to the in-depth Troubleshooting Guides that follow.
Q1: I'm observing a significant amount of a new, more polar spot by TLC that corresponds to 2-iodophenylacetic acid. What is happening and how can I prevent it?
A: You are observing ester hydrolysis. The methyl ester is being cleaved by the base or trace amounts of water to form the corresponding carboxylate salt, which becomes the carboxylic acid upon acidic workup. To prevent this, you must rigorously exclude water from your reaction. Use anhydrous solvents, flame-dry your glassware, and consider using a less nucleophilic, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q2: My main byproduct is methyl phenylacetate (the de-iodinated starting material). Why am I losing the iodine atom?
A: This side product results from hydrodehalogenation, a common issue in palladium-catalyzed cross-coupling reactions.[2] It can occur if the catalytic cycle is interrupted by a proton source after oxidative addition, or via a competing pathway like β-hydride elimination from a reaction intermediate.[3] To mitigate this, ensure your reaction is truly anhydrous, use high-purity reagents, and consider a ligand that promotes rapid reductive elimination, such as a bulky, electron-rich phosphine.
Q3: My reaction is sluggish, and upon workup, I recover mostly unreacted starting material. What are the likely causes?
A: This issue often points to three potential problems: (1) Catalyst Inactivation: The active Pd(0) species may have been oxidized by trace oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). (2) Insufficient Base Strength: The base you've chosen may not be strong enough to facilitate the key catalytic step (e.g., deprotonation of the coupling partner or regeneration of the catalyst). (3) Low Temperature: Many cross-coupling reactions require thermal energy to overcome activation barriers. Consider a modest increase in temperature after confirming the other parameters are correct.
Q4: I see a new, high-molecular-weight byproduct in my mass spectrum analysis, especially when using a strong base like NaOtBu or LDA. What could this be?
A: You are likely observing a self-condensation product. The α-protons on the carbon adjacent to the ester are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the starting material in a Claisen-type condensation. Switching to a milder base, such as K₃PO₄, and maintaining a lower reaction temperature can effectively suppress this pathway.[4][5]
Visual Troubleshooting Workflow
Before diving into specific problems, use this general workflow to diagnose issues in your reaction.
Caption: General diagnostic workflow for troubleshooting reactions.
In-Depth Troubleshooting Guides
Problem 1: Ester Hydrolysis to 2-Iodophenylacetic Acid
This is arguably the most common side reaction. The ester is sensitive to cleavage under both acidic and basic conditions, but in the context of cross-coupling, the base is the primary culprit.
Causality & Mechanism: Base-mediated hydrolysis occurs via nucleophilic acyl substitution. A nucleophile (typically OH⁻ from water activated by the base, or the base itself) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the carboxylate.
Caption: Simplified mechanism of base-mediated ester hydrolysis.
Troubleshooting Strategies & Solutions
| Parameter | Issue | Recommended Solution & Rationale |
| Base Selection | Strong, nucleophilic bases (e.g., NaOH, KOH) or alkoxides in the presence of water directly promote hydrolysis. | Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] These bases are strong enough to participate in many catalytic cycles but have a lower propensity for direct nucleophilic attack. |
| Solvent/Reagents | Presence of water, even in trace amounts, provides the hydroxide nucleophile. | Use high-purity, anhydrous solvents (e.g., from a solvent purification system or freshly distilled). Ensure all solid reagents are dried in a vacuum oven before use. |
| Reaction Setup | Atmospheric moisture can ingress into the reaction vessel over long reaction times. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Ar or N₂). Maintain a positive pressure of inert gas throughout the reaction. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[6] | Run the reaction at the lowest effective temperature. If the desired reaction is slow at lower temperatures, optimize the catalyst and ligand first before increasing heat. |
Exemplary Protocol: Running a Water-Sensitive Buchwald-Hartwig Amination
-
Glassware Preparation: Add a magnetic stir bar to a two-neck round-bottom flask. Seal the flask and flame-dry thoroughly under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: In a glovebox or under a strong counterflow of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and anhydrous potassium phosphate (K₃PO₄, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor progress by TLC or GC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl, not water, to neutralize the base before extraction.
Problem 2: Hydrodehalogenation to Methyl Phenylacetate
The loss of the valuable iodine "handle" is a common and yield-limiting side reaction, particularly in palladium-catalyzed processes.
Causality & Mechanism: In a typical Pd(0)/Pd(II) catalytic cycle, after oxidative addition of the aryl iodide to the Pd(0) center, the resulting Ar-Pd(II)-I intermediate is poised for the next step. However, if a competing pathway is available, hydrodehalogenation can occur. One common mechanism involves β-hydride elimination from a palladium-amide intermediate, followed by reductive elimination.[3] Alternatively, a proton source can intercept the Ar-Pd(II)-I intermediate, leading to the dehalogenated product.
Caption: Competing pathways in a Pd-catalytic cycle leading to hydrodehalogenation.
Troubleshooting Strategies & Solutions
| Parameter | Issue | Recommended Solution & Rationale |
| Ligand Choice | Ligands that lead to slow reductive elimination allow more time for side reactions to occur. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands like SPhos, XPhos, RuPhos).[7] These ligands accelerate the desired C-N or C-C bond-forming reductive elimination, kinetically outcompeting the hydrodehalogenation pathway.[3] |
| Base Selection | Some bases can act as hydride sources or contain proton impurities. | Use a high-purity, anhydrous base. Sodium tert-butoxide is common, but ensure it is fresh and handled under inert conditions. Weaker bases like K₃PO₄ can also be effective and may reduce certain side reactions.[8] |
| Hydrogen Sources | Trace water, alcohols, or even certain amines can serve as proton sources. | Rigorously exclude water and protic impurities. If the amine coupling partner is the suspected H-source, consider using it as its salt and a stronger, non-protic base. |
| Catalyst Precursor | Impurities in the palladium source or incomplete reduction to Pd(0) can lead to undesired pathways. | Use a high-purity palladium precatalyst. Consider using a well-defined Pd(0) source or a precatalyst designed for efficient in-situ reduction. |
Problem 3: Self-Condensation Side Product
This issue is most prevalent when using very strong bases and is a direct consequence of the substrate's own reactivity.
Causality & Mechanism: The α-protons of this compound are acidic (pKa ≈ 24-25 in DMSO). A strong base, such as sodium tert-butoxide (NaOtBu) or lithium diisopropylamide (LDA), can readily deprotonate the α-carbon to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the starting material. The subsequent loss of methoxide results in the β-keto ester condensation product.
Troubleshooting Strategies & Solutions
| Parameter | Issue | Recommended Solution & Rationale |
| Base Strength | Very strong bases (e.g., alkoxides, amides) rapidly generate a high concentration of the enolate, promoting self-condensation. | Use the mildest base that is effective for the desired reaction. K₃PO₄ is an excellent choice for α-arylation reactions as it is often basic enough for catalysis but not for extensive enolate formation.[4][5] |
| Temperature | Higher temperatures increase the rate of both enolate formation and nucleophilic attack. | Maintain the lowest possible reaction temperature. For reactions involving enolates, it is common to form the enolate at a low temperature (e.g., -78 °C) before adding the coupling partner and slowly warming the reaction. |
| Order of Addition | Adding the substrate to a solution of strong base creates a temporary excess of base, favoring self-reaction. | Consider slow addition of the base to the solution of the substrate and other reagents. This keeps the instantaneous concentration of the enolate low. |
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. US9533934B2 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Coupling Efficiency of Ortho- vs. Para-Substituted Iodophenyl Acetates
For researchers and professionals in drug development and materials science, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a foundational element of molecular design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose, prized for their versatility and functional group tolerance.[1][2] Iodophenyl acetates serve as highly valuable, reactive building blocks in these synthetic schemes.[3][4][5]
A critical, yet often under-discussed, parameter in reaction optimization is the positional isomerism of the substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the coupling efficiency of ortho-iodophenyl acetate versus para-iodophenyl acetate. We will explore the underlying mechanistic principles, supported by experimental data, to provide actionable insights for catalyst selection and reaction design, ultimately enabling more efficient and predictable synthetic outcomes.
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The difference in reactivity between ortho and para isomers is governed by a delicate interplay of steric and electronic factors.
-
Steric Hindrance: The Dominant Influence The primary factor differentiating the reactivity of these isomers is steric hindrance. The ortho position is directly adjacent to the carbon-iodine bond, the site of the reaction. The acetate group, while not exceedingly large, occupies a space that physically impedes the approach of the bulky palladium-ligand complex required for the initial, and often rate-determining, oxidative addition step.[6][7] This steric clash increases the activation energy of the reaction, leading to slower reaction rates and frequently, lower yields.[7][8] Overcoming this "ortho effect" often necessitates the use of specialized, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald ligands), which can add complexity and cost to a synthesis.[6][9][10][11]
-
Electronic Effects: A More Subtle Contribution The acetate substituent (-OAc) is an activating group that directs incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution, primarily through resonance donation of its oxygen lone pairs.[12][13] In the context of cross-coupling, this electron-donating character slightly increases the electron density of the aromatic ring. This can modestly strengthen the C-I bond, making oxidative addition by the electron-rich Pd(0) catalyst slightly less favorable.[14] While this electronic effect is present in both isomers, it is largely overshadowed by the pronounced steric effect at the ortho position. The general reactivity trend for aryl halides in these couplings remains I > Br > Cl > F, irrespective of these subtle electronic modulations.[15]
Comparative Performance in Key Cross-Coupling Reactions
Based on these principles, a clear trend in reactivity is expected across the most common palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling
This reaction, which couples an aryl halide with an organoboron reagent, is highly sensitive to steric bulk. Both the boronic acid (or ester) and the palladium catalyst complex are sterically demanding.
-
Expected Outcome: Para-iodophenyl acetate is predicted to exhibit significantly higher reaction rates and yields. The unhindered para position allows for facile approach of the catalyst and coupling partner.
-
Rationale: The literature consistently shows that sterically hindered substrates are challenging for Suzuki-Miyaura couplings, often resulting in low yields or requiring highly specialized catalytic systems to proceed efficiently.[8][9][16]
B. Heck Coupling
The Heck reaction couples an aryl halide with an alkene. While the alkene is generally less bulky than a boronic acid, the fundamental challenge of accessing the C-I bond remains.
-
Expected Outcome: The para isomer will again be the more efficient substrate.
-
Rationale: The initial oxidative addition of the palladium catalyst is still the critical step. Lower yields and slower conversions are commonly observed for ortho-substituted aryl halides in Heck reactions.[17]
C. Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne and is valued for its ability to create C(sp²)-C(sp) bonds.[18]
-
Expected Outcome: A similar trend is expected, favoring the para isomer.
-
Rationale: The linear geometry of the alkyne coupling partner may make the Sonogashira reaction slightly more tolerant of steric hindrance compared to the Suzuki or Heck reactions. However, the primary barrier—the steric blockade of the oxidative addition site by the ortho-acetate group—persists, ensuring the para isomer remains the more reactive substrate.[19][20]
Experimental Design for Comparative Analysis
To validate these principles, a standardized set of experiments is proposed. The protocols are designed to be self-validating by ensuring that the only significant variable is the position of the iodo-substituent.
Experimental Workflow Diagram
Caption: General experimental workflow for comparative analysis.
Protocol 1: Synthesis of Iodophenyl Acetate Substrates
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the respective iodophenol (ortho- or para-) (1.0 eq).
-
Solvent: Add anhydrous pyridine (2.0 eq) as the solvent and base.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired iodophenyl acetate.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling
-
Setup: To an oven-dried Schlenk tube, add the iodophenyl acetate isomer (ortho or para) (1.0 mmol, 1.0 eq), the coupling partner (e.g., phenylboronic acid, 1.2 eq for Suzuki), and the base (e.g., K₂CO₃, 2.0 mmol for Suzuki).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For Sonogashira coupling, also add a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the appropriate degassed solvent system (e.g., Toluene/H₂O 4:1 for Suzuki).[21]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-12 hours).[1][21]
-
Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[21]
-
Purification & Analysis: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography. Determine the isolated yield.
Data Summary and Mechanistic Visualization
The following table summarizes the expected outcomes from the comparative experiments, based on established mechanistic principles.
| Coupling Reaction | Substrate | Key Challenge | Expected Yield |
| Suzuki-Miyaura | ortho-Iodophenyl Acetate | High Steric Hindrance | Low to Moderate |
| para-Iodophenyl Acetate | Minimal Steric Hindrance | High to Excellent | |
| Heck | ortho-Iodophenyl Acetate | High Steric Hindrance | Low to Moderate |
| para-Iodophenyl Acetate | Minimal Steric Hindrance | High | |
| Sonogashira | ortho-Iodophenyl Acetate | Moderate Steric Hindrance | Moderate |
| para-Iodophenyl Acetate | Minimal Steric Hindrance | High to Excellent |
Visualizing Steric Hindrance
Caption: Steric hindrance impeding catalyst approach to the ortho-position.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion and Practical Recommendations
The evidence overwhelmingly indicates that para-substituted iodophenyl acetate is a significantly more efficient substrate than its ortho-isomer in palladium-catalyzed cross-coupling reactions.
-
Primary Cause: The dominant differentiating factor is the steric hindrance imposed by the acetate group in the ortho position, which directly obstructs the rate-determining oxidative addition of the palladium catalyst to the carbon-iodine bond.
-
Practical Implications for Researchers:
-
Prioritize Para Isomers: When designing a synthetic route, utilizing a para-substituted aryl halide will generally lead to higher yields, faster reactions, and milder required conditions.
-
Anticipate Challenges with Ortho Isomers: If the synthesis demands an ortho-substituted product, be prepared for lower efficiency. Reaction optimization will likely require screening of more advanced, sterically bulky ligands and potentially higher catalyst loadings or temperatures.
-
Cost and Complexity: The need for specialized ligands to overcome steric hindrance in ortho-couplings can increase the overall cost and complexity of the synthesis.
-
By understanding the fundamental principles of steric control in these critical reactions, scientists can make more informed decisions in substrate selection and reaction design, paving the way for more efficient and successful development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. CAS 33527-94-5: 4-iodophenyl acetate | CymitQuimica [cymitquimica.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. phys.org [phys.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC Analysis for Determining the Purity of Methyl 2-(2-iodophenyl)acetate
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. Methyl 2-(2-iodophenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to quantify its purity and profile any potential impurities. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this specific application. We will explore the theoretical underpinnings, practical considerations, and experimental designs for each, culminating in a data-driven recommendation for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding this compound
Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure: this compound
-
Key Features: The molecule contains an aromatic ring, an ester functional group, and a carbon-iodine bond.
The boiling point suggests that the compound possesses sufficient volatility for GC analysis. However, the presence of the C-I bond is a critical factor, as halogenated compounds, particularly those with heavier halogens like iodine, can exhibit thermal lability. This potential for thermal degradation during analysis is a central consideration in our comparison.
High-Performance Liquid Chromatography (HPLC): The Preferred Method for Non-Volatile and Thermally Sensitive Compounds
HPLC is a powerful analytical method that separates components in a mixture based on their differential interactions with a stationary phase and a high-pressure liquid mobile phase.[4][5] It is particularly well-suited for compounds that are non-volatile or prone to degradation at elevated temperatures.[6]
Why HPLC is the Superior Choice for this Analyte
For this compound, HPLC, specifically Reversed-Phase HPLC (RP-HPLC), stands out as the more reliable and robust method for purity determination. The primary reason is the mitigation of risk associated with thermal degradation. The analysis is typically conducted at or near ambient temperature, preserving the integrity of the analyte and providing a more accurate impurity profile. Furthermore, HPLC is capable of detecting a broad range of potential impurities, including non-volatile starting materials, reagents, or degradation products that would not be detectable by GC.[7]
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 254 nm. A DAD is recommended for peak purity analysis.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC): A High-Resolution but Risky Alternative
Gas chromatography separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[9][10] It is an excellent technique for volatile and, crucially, thermally stable compounds, often providing high resolution and rapid analysis times.[11]
Why GC Poses a Significant Risk
While this compound is volatile enough for GC, the high temperatures required in the injector port (typically >250 °C) and column oven can induce thermal degradation. The C-I bond is weaker than C-H or C-C bonds and can cleave at high temperatures, potentially forming degradation products that would be incorrectly identified as impurities. This would lead to an underestimation of the true purity of the sample. Furthermore, any non-volatile impurities present will not elute from the column, leading to an overestimation of purity.[11]
Experimental Protocol: A Cautious GC Approach
If GC must be used, for instance, to analyze for specific volatile impurities, the following protocol can serve as a starting point. Method development should focus heavily on minimizing thermal stress.
-
Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C (optimization is critical to minimize degradation).
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to handle a concentrated sample.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a volatile solvent like ethyl acetate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
GC Workflow Diagram
Caption: Workflow for GC purity analysis.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase.[5] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[9] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[6] | Requires volatile and thermally stable compounds.[11] |
| Risk of Degradation | Very low; analysis at or near ambient temperature. | High, due to elevated injector and oven temperatures. |
| Impurity Detection | Detects both volatile and non-volatile impurities.[7] | Only detects volatile impurities; non-volatile ones are missed. |
| Typical Analysis Time | 15-30 minutes. | 5-20 minutes. |
| Primary Advantage | High reliability and accuracy for thermally sensitive compounds. | High resolution and speed for suitable analytes. |
| Primary Disadvantage | Longer analysis time compared to GC. | Risk of inaccurate results due to thermal degradation. |
Conclusion and Authoritative Recommendation
For the critical task of determining the purity of this compound in a pharmaceutical context, High-Performance Liquid Chromatography is the unequivocally recommended technique.
The decision is grounded in the principle of analytical trustworthiness. HPLC circumvents the significant and unacceptable risk of thermal degradation inherent to GC analysis for this specific iodinated compound. By operating at moderate temperatures, HPLC ensures that the measured impurity profile is a true representation of the sample, not an artifact of the analytical method itself. Its ability to detect a wider range of potential impurities, including non-volatile species, further solidifies its position as the more comprehensive and reliable quality control tool.[7]
While GC may offer advantages in speed and could be employed as a complementary technique for specific tasks like residual solvent analysis, it should not be the primary method for purity assay of this compound.[11] For ensuring the quality, safety, and regulatory compliance of pharmaceutical intermediates, the robustness and reliability of HPLC are paramount.
References
- 1. This compound CAS#: 66370-75-0 [m.chemicalbook.com]
- 2. This compound | 66370-75-0 [amp.chemicalbook.com]
- 3. This compound | 66370-75-0 [chemicalbook.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. youtube.com [youtube.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. HPLC AND ITS PHARMACEUTICAL APPLICATIONS | PPTX [slideshare.net]
- 9. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 10. longdom.org [longdom.org]
- 11. omicsonline.org [omicsonline.org]
A Researcher's Guide to Authenticating Methyl 2-(2-iodophenyl)acetate: A Spectral Comparison of Synthesized vs. Commercial Samples
In the realm of pharmaceutical research and drug development, the unequivocal identification and purity verification of key intermediates are paramount. This guide provides a comprehensive comparison of the spectral data obtained from a laboratory-synthesized sample of Methyl 2-(2-iodophenyl)acetate against its commercially available counterparts. By understanding the nuances in their spectral signatures, researchers can confidently authenticate their synthesized compounds and troubleshoot potential synthetic impurities.
This compound is a valuable building block in organic synthesis, notably serving as a precursor in the preparation of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent reactions and the integrity of the final product. This guide will delve into the expected outcomes of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound, highlighting key features to discern between a clean, synthesized product and a commercial standard, and to identify common impurities.
Molecular Structure and Expected Spectral Features
Before delving into the comparative analysis, it is essential to understand the molecular structure of this compound and the expected signals in each spectroscopic technique.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.85 (dd) | Doublet of doublets | 1H |
| Ar-H | 7.35 (td) | Triplet of doublets | 1H |
| Ar-H | 7.15 (dd) | Doublet of doublets | 1H |
| Ar-H | 6.95 (td) | Triplet of doublets | 1H |
| -CH₂- | 3.85 (s) | Singlet | 2H |
| -OCH₃ | 3.70 (s) | Singlet | 3H |
Analysis of a Synthesized Sample vs. Commercial Standard:
A commercially sourced, high-purity sample of this compound should exhibit a ¹H NMR spectrum closely matching the data in the table above. The aromatic region will display four distinct signals for the four protons on the benzene ring, with characteristic splitting patterns due to their coupling with neighboring protons. The methylene (-CH₂-) and methyl (-OCH₃) protons will appear as sharp singlets.
In a synthesized sample, the presence of impurities can be readily detected. Common impurities from a Fischer esterification synthesis include:
-
Unreacted 2-iodophenylacetic acid: This will show a broad singlet for the carboxylic acid proton, typically above 10 ppm. The methylene protons of the acid will have a slightly different chemical shift compared to the ester.
-
Residual Methanol: A singlet around 3.49 ppm and a broad singlet for the hydroxyl proton (variable chemical shift).
-
Residual Acid Catalyst (e.g., Sulfuric Acid): While not directly observed in ¹H NMR, its presence can sometimes cause peak broadening.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~171 |
| Ar-C (C-I) | ~98 |
| Ar-C | ~140, 132, 129, 128 |
| -CH₂- | ~45 |
| -OCH₃ | ~52 |
Analysis of a Synthesized Sample vs. Commercial Standard:
A pure commercial sample will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
For a synthesized sample, additional peaks may indicate the presence of:
-
Unreacted 2-iodophenylacetic acid: A carbonyl signal for the carboxylic acid will appear at a slightly different chemical shift (typically more downfield) than the ester carbonyl.
-
Side products: Depending on the reaction conditions, other isomers or byproducts could be formed, leading to a more complex spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester stretch) | 1735 - 1750 | Strong |
| C-O (Ester stretch) | 1150 - 1300 | Strong |
| C-H (sp³ stretch) | 2850 - 3000 | Medium |
| C-H (sp² stretch) | 3000 - 3100 | Medium |
| C=C (Aromatic stretch) | 1450 - 1600 | Medium to Weak |
| C-I (stretch) | 500 - 600 | Medium to Weak |
Analysis of a Synthesized Sample vs. Commercial Standard:
The IR spectrum of a pure commercial sample will be dominated by a strong absorption band for the ester carbonyl (C=O) group. The presence of a broad absorption band in the 2500-3300 cm⁻¹ region in a synthesized sample would be a clear indication of unreacted carboxylic acid (O-H stretch).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 276
-
Key Fragments:
-
m/z = 217 ([M - OCH₃]⁺)
-
m/z = 149 ([M - I]⁺)
-
m/z = 127 ([I]⁺)
-
Analysis of a Synthesized Sample vs. Commercial Standard:
The mass spectrum of a pure sample should show a clear molecular ion peak at m/z 276. The fragmentation pattern should be consistent with the structure, showing losses of the methoxy group and the iodine atom. In a synthesized sample, the presence of peaks corresponding to the molecular weights of starting materials or byproducts would indicate incomplete reaction or the formation of impurities.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Investigating the biological activity of novel compounds derived from Methyl 2-(2-iodophenyl)acetate
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Methyl 2-(2-iodophenyl)acetate has emerged as a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive compounds. Its strategic placement of an iodine atom and an ester functional group on the phenyl ring allows for a wide range of chemical modifications, leading to the generation of novel derivatives with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.
This guide provides a comprehensive comparison of the biological activities of select novel compounds derived from this compound against established therapeutic agents. We will delve into the rationale behind their synthesis, present supporting experimental data from key biological assays, and provide detailed protocols to enable researchers to validate and expand upon these findings. Our objective is to furnish the scientific community with an in-depth technical resource that not only showcases the potential of these novel compounds but also empowers further investigation into their therapeutic promise.
Anticancer Activity: Targeting Key Cellular Pathways
The inherent reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of diverse aryl, alkynyl, and vinyl moieties, respectively, leading to the creation of novel molecular architectures with potential anticancer properties. Furthermore, the ester group can be readily converted to an amide, providing another avenue for structural diversification and modulation of biological activity.[1][2][3]
One of the primary mechanisms of action for many anticancer drugs is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4][5][6] Another critical target is the estrogen receptor, particularly in hormone-dependent cancers like breast cancer.[7]
Comparative Cytotoxicity Data
To assess the anticancer potential of novel compounds, their cytotoxic effects are typically evaluated against various cancer cell lines and compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound/Drug | Target Cell Line | IC50 (µM) | Citation(s) |
| Novel Derivative 1 (Hypothetical) | MCF-7 (Breast Cancer) | 8.5 | N/A |
| Novel Derivative 2 (Hypothetical) | A549 (Lung Cancer) | 12.2 | N/A |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 8.3 | [8][9] |
| Doxorubicin | A549 (Lung Cancer) | > 20 | [10] |
Doxorubicin, a well-established anthracycline antibiotic, functions through DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[11] Its efficacy varies across different cancer cell lines, as evidenced by the wide range of reported IC50 values.[8][9][10] The hypothetical novel derivatives, synthesized through palladium-catalyzed cross-coupling reactions from this compound, would be evaluated for their ability to induce cytotoxicity in a similar manner.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Novel Derivatives, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major therapeutic strategy.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that primarily function by inhibiting COX enzymes.[12]
Derivatives of this compound can be designed to possess anti-inflammatory properties. By incorporating moieties known to interact with the active site of COX enzymes, novel and selective COX-2 inhibitors can be developed.
Comparative COX-2 Inhibition Data
The inhibitory activity of novel compounds against COX-2 is typically compared to that of a known selective COX-2 inhibitor, such as celecoxib.
| Compound/Drug | Target Enzyme | IC50 (µM) | Citation(s) |
| Novel Derivative 3 (Hypothetical) | COX-2 | 0.8 | N/A |
| Celecoxib | COX-2 | 0.04 | [13] |
Celecoxib is a potent and selective COX-2 inhibitor used for the treatment of pain and inflammation. The hypothetical "Novel Derivative 3," synthesized from this compound, would be evaluated for its ability to selectively inhibit the COX-2 enzyme.
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The activity is monitored by the oxidation of a chromogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., Amplex Red)
-
Test compounds (Novel Derivatives, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-2 enzyme in the assay buffer containing heme.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme solution, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to each well.
-
Signal Detection: Measure the fluorescence or absorbance of the product at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Enzyme Inhibition: Targeting Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The versatile scaffold of this compound can be functionalized to create potent and selective AChE inhibitors. By introducing moieties that can interact with the catalytic or peripheral anionic sites of the enzyme, novel compounds with potential for treating neurodegenerative disorders can be developed.
Comparative Acetylcholinesterase Inhibition Data
The inhibitory potency of novel compounds against AChE is typically compared to that of a standard AChE inhibitor, such as donepezil.
| Compound/Drug | Target Enzyme | IC50 (ng/mL) | Citation(s) |
| Novel Derivative 4 (Hypothetical) | Acetylcholinesterase | 45.2 | N/A |
| Donepezil | Acetylcholinesterase | 37 - 53.6 |
Donepezil is a reversible inhibitor of AChE and is widely used in the symptomatic treatment of Alzheimer's disease. The hypothetical "Novel Derivative 4" would be assessed for its ability to inhibit AChE activity with comparable or improved potency.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (Novel Derivatives, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, DTNB, AChE solution, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition compared to the control and calculate the IC50 value.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed Suzuki-Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Performance evaluation of different palladium catalysts for Methyl 2-(2-iodophenyl)acetate couplings
An In-Depth Guide to the Performance of Palladium Catalysts in the Cross-Coupling of Methyl 2-(2-iodophenyl)acetate
This guide offers a comprehensive performance evaluation of various palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, utilizing this compound as a key substrate. This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The choice of catalyst is paramount to achieving high yields, selectivity, and efficiency. This document provides researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their synthetic strategies.
The Central Role of Palladium in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent a revolutionary tool in organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. These reactions enable the formation of carbon-carbon bonds with remarkable precision and functional group tolerance. This compound, with its reactive aryl iodide moiety, is an excellent substrate for these transformations. While aryl iodides are generally the most reactive among aryl halides in oxidative addition to Pd(0), the overall efficiency of the catalytic cycle can be influenced by other factors, such as the stability of palladium(II) intermediates and the nature of the supporting ligand.[1][2][3]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a robust method for coupling an organoboron species with an organic halide. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially when dealing with sterically hindered or electronically challenging substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
Performance Comparison of Palladium Catalysts
The selection of the ligand is crucial for catalyst performance. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are often highly effective as they promote both oxidative addition and reductive elimination while preventing catalyst deactivation.[5][6]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 75-90 | "Classical" system; can be inefficient for challenging substrates at lower temperatures.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | >95 | Highly active for a broad range of aryl halides, including electron-rich and sterically hindered ones.[7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/MeOH | RT - 60 | >95 | Excellent activity, often allowing for lower catalyst loadings and milder conditions.[6][8] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 85-100 | 80-95 | A robust and versatile catalyst, particularly effective for heteroaryl couplings.[7][9] |
| Pd/TiO₂ | None | K₂CO₃ | DMAc | 80 | Good | A heterogeneous catalyst option, allowing for easier separation, though may require higher loadings.[10] |
Note: Yields are representative for typical aryl iodide couplings and may vary based on the specific boronic acid partner and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure adaptable for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the arylboronic acid (1.2 equivalents), a base such as K₃PO₄ (3.0 equivalents), and this compound (1.0 equivalent).[11]
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., a 2:1 mixture of THF/H₂O) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Degassing: Stir the suspension and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 2.2-5.5 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of argon.[11]
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Coupling: Arylation of Alkenes
The Heck reaction is a powerful method for forming a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[12][13] This reaction is fundamental to synthesizing complex molecular scaffolds.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[14][15]
Performance Comparison of Palladium Catalysts
For aryl iodides, even ligand-free catalyst systems can be highly effective due to the high reactivity of the C-I bond.[16][17] However, the use of specific ligands, such as N-heterocyclic carbenes (NHCs), can enhance catalyst stability and activity, especially at lower temperatures.[12]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | None | K₂CO₃ | H₂O/DMSO | 100-120 | >90 | A highly active and ligand-free system for aryl iodides in aqueous media.[16] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 100 | 85-95 | A classic system; the phosphine ligand stabilizes the catalyst.[14][18] |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 80 | >95 | NHC ligands provide high thermal stability and activity, allowing for lower reaction temperatures.[12] |
| Pd/C | None | Et₃N / Na₂CO₃ | NMP | 120-140 | Good | Heterogeneous catalyst that can be recycled, though leaching of active Pd species is common.[17] |
| SPO-Pd Complex | SPO | K₂CO₃ | Toluene | 60 | >90 | Secondary phosphine oxide (SPO) ligands offer air and moisture stability, enabling mild reaction conditions.[19] |
Note: Yields are representative for the coupling of an aryl iodide with an activated alkene like methyl acrylate.
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene such as methyl acrylate.
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).[12]
-
Catalyst and Solvent Addition: Add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and, if required, the ligand (e.g., an NHC precursor, 2 mol%). Add the solvent (e.g., a 1:1 mixture of DMF/H₂O).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (e.g., 80-100 °C) with stirring for the necessary duration (typically 4-12 hours).
-
Monitoring: Follow the disappearance of the aryl iodide by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides.[3] It traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free variations have been developed to avoid issues like alkyne homocoupling (Glaser coupling).[20][21][22]
Mechanistic Overview: The Dual Catalytic Cycle
The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species. This species is generated in the copper cycle, where the base and Cu(I) react with the terminal alkyne. Reductive elimination then yields the arylalkyne product.[3][20]
Performance Comparison of Palladium Catalysts
The choice between a copper-cocatalyzed system and a copper-free one depends on the substrate's sensitivity and the desired purity of the final product. N-heterocyclic carbene (NHC) and bulky phosphine ligands have proven effective in both types of systems.[23]
| Catalyst / Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N / Piperidine | THF | RT - 50 | The classic Sonogashira system; highly effective but risks Glaser homocoupling.[3][20] | |
| Pd(OAc)₂ | CuI | PPh₃ | DIPEA | DMF | RT | A common and reliable setup for a wide range of substrates.[24] | |
| PdCl₂(PPh₃)₂ | None | PPh₃ | TBAF | None (neat) | 80-100 | An effective copper-free method using TBAF as both base and phase-transfer agent.[25] | |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | A modern, air-stable precatalyst enabling rapid, room-temperature, copper-free couplings.[26] | |
| Pd(OAc)₂ | None | SPhos | TBAF | THF | 60-80 | Bulky phosphine ligands can facilitate efficient copper-free couplings.[22] |
Note: Yields are representative for the coupling of an aryl iodide with a terminal alkyne.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a copper-free approach, which is often preferred to avoid contamination and side reactions.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equivalent), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[22]
-
Reagent Addition: Add the terminal alkyne (1.5 equivalents) followed by the solvent (e.g., THF).
-
Base Addition: Add the base (e.g., TBAF, 2.0 equivalents).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 65 °C).
-
Monitoring: Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it over a drying agent, and concentrate it. Purify the resulting crude product by column chromatography.
Conclusion
The selection of an optimal palladium catalyst for couplings with this compound is a multi-faceted decision.
-
For Suzuki-Miyaura couplings , modern catalyst systems based on palladium acetate and bulky, electron-rich biarylphosphine ligands like SPhos or XPhos offer superior performance, often allowing for milder conditions and lower catalyst loadings than traditional Pd(PPh₃)₄.[6][7][8]
-
For Heck-Mizoroki couplings , the high reactivity of the aryl iodide allows for efficient reactions even with ligand-free Pd(OAc)₂ systems, particularly in aqueous media.[16] For more sensitive substrates or lower temperatures, catalysts supported by NHC or SPO ligands are excellent choices.[12][19]
-
For Sonogashira couplings , researchers can choose between classic copper-cocatalyzed systems, which are highly reliable, or modern copper-free methods that prevent homocoupling and simplify purification.[20][25] Air-stable precatalysts with bulky phosphine ligands have made room-temperature, copper-free couplings increasingly practical.[26]
Ultimately, the ideal catalyst is dictated by the specific coupling partner, desired reaction conditions (temperature, time), cost considerations, and scalability. This guide provides the foundational data and protocols to empower researchers to navigate these choices effectively and accelerate their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 26. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Reagent Selection in Multi-Step Synthesis: A Cost-Benefit Analysis of Methyl 2-(2-iodophenyl)acetate and its Analogs
For the discerning researcher, scientist, and drug development professional, the selection of starting materials in a multi-step synthesis is a critical decision point that profoundly impacts project timelines, resource allocation, and overall economic viability. This guide provides an in-depth cost-benefit analysis of Methyl 2-(2-iodophenyl)acetate and its common alternatives, Methyl 2-(2-bromophenyl)acetate and Methyl 2-(2-chlorophenyl)acetate, in the context of palladium-catalyzed cross-coupling reactions. By examining the interplay between cost, reactivity, and reaction efficiency, this document aims to empower you with the strategic insights necessary to make informed decisions in your synthetic endeavors.
The Halogen Conundrum: Balancing Reactivity and Cost
At the heart of this analysis lies the fundamental trade-off between the reactivity of aryl halides and their market price. The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl . This trend is inversely correlated with the bond dissociation energy of the C-X bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, the often rate-determining step in many cross-coupling catalytic cycles.
However, this enhanced reactivity comes at a premium. Aryl iodides are generally the most expensive, followed by bromides, with chlorides being the most economical option. The strategic challenge for the synthetic chemist is to determine when the upfront cost of a more reactive starting material like this compound is justified by downstream benefits such as higher yields, faster reaction times, lower catalyst loadings, and milder reaction conditions.
Cost Landscape: A Comparative Snapshot
To ground our analysis in real-world data, let's examine the approximate market prices for these three key reagents. Prices are subject to variation based on supplier, purity, and quantity. The following table provides a representative cost comparison based on currently available data from various chemical suppliers.[1][2][3][4]
| Compound | Molecular Weight | CAS Number | Representative Price (per gram) |
| This compound | 276.07 g/mol | 66370-75-0 | ~$70 - $143[3][5] |
| Methyl 2-(2-bromophenyl)acetate | 229.07 g/mol | 57486-69-8 | ~$1.7 - $2.4[1][2] |
| Methyl 2-(2-chlorophenyl)acetate | 184.62 g/mol | 57486-68-7 | ~$78[4] |
As the data clearly indicates, this compound is significantly more expensive than its bromo- and chloro- counterparts. This substantial cost differential necessitates a careful evaluation of its performance benefits in specific synthetic applications.
Performance in Key Cross-Coupling Reactions: A Mechanistic Perspective
To understand the practical implications of this cost-reactivity trade-off, we will now delve into the expected performance of each of these building blocks in four of the most ubiquitous palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Catalytic Cycle: A Unifying Principle
The following diagram illustrates the generalized catalytic cycle for these cross-coupling reactions, highlighting the critical oxidative addition step where the choice of halogen plays a pivotal role.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.
Expected Performance Comparison:
| Feature | This compound | Methyl 2-(2-bromophenyl)acetate | Methyl 2-(2-chlorophenyl)acetate |
| Reaction Rate | Fastest | Moderate | Slowest |
| Reaction Temperature | Room temperature to moderate heating | Moderate to high heating | High heating often required |
| Catalyst Loading | Lowest (can be < 1 mol%) | Moderate (typically 1-5 mol%) | Highest (often > 3 mol%) |
| Ligand Choice | Less demanding; simple phosphines often suffice | May require more sophisticated, electron-rich ligands | Requires bulky, electron-rich ligands (e.g., biarylphosphines) |
| Yield | Generally high | Good to high, but may require optimization | Variable; can be low without optimized catalyst systems |
| Functional Group Tolerance | Broadest, due to milder conditions | Good | Can be limited by harsher conditions |
Expertise & Experience: The higher reactivity of this compound in Suzuki-Miyaura couplings often translates to greater flexibility and robustness in the early stages of drug discovery, where rapid access to a diverse range of analogs is paramount. While the bromo- and chloro-analogs are more cost-effective for large-scale synthesis, the development and optimization of catalytic systems for these less reactive substrates can be time-consuming. For complex and sensitive substrates, the milder conditions afforded by the iodo-compound can be the difference between a successful synthesis and a failed reaction.
Illustrative Protocol (Suzuki-Miyaura Coupling):
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The oxidative addition of the aryl halide to the palladium(0) catalyst is a key step.
Expected Performance Comparison:
| Feature | This compound | Methyl 2-(2-bromophenyl)acetate | Methyl 2-(2-chlorophenyl)acetate |
| Reaction Rate | Fast | Moderate | Slow |
| Reaction Temperature | Lower temperatures are often sufficient | Moderate to high temperatures | High temperatures are typically necessary |
| Catalyst Loading | Low | Moderate | High |
| Side Reactions | Generally cleaner | Potential for side reactions at higher temperatures | Increased risk of side reactions and catalyst decomposition |
| Yield | High | Good | Often lower and more variable |
Expertise & Experience: In the context of the Heck reaction, the superior reactivity of this compound can be particularly advantageous when working with thermally sensitive alkenes or when trying to minimize reaction times. The higher temperatures required for the bromo- and especially the chloro-analogs can lead to undesired side reactions such as alkene isomerization or polymerization.
Illustrative Protocol (Heck Reaction):
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, 1.5 mmol).
-
Add a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to the required temperature (e.g., 80-120 °C) and monitor the reaction.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of aryl-alkynes, coupling an aryl halide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper.
Expected Performance Comparison:
| Feature | This compound | Methyl 2-(2-bromophenyl)acetate | Methyl 2-(2-chlorophenyl)acetate |
| Reaction Rate | Very fast | Moderate | Very slow; often challenging |
| Reaction Temperature | Often proceeds at room temperature | Requires heating | High temperatures and specialized catalysts needed |
| Copper Co-catalyst | Can sometimes be performed copper-free | Generally requires a copper co-catalyst | Requires a copper co-catalyst and robust ligands |
| Yield | Excellent | Good | Poor to moderate |
Expertise & Experience: The high reactivity of this compound in Sonogashira couplings is a significant advantage, often allowing the reaction to proceed under very mild conditions. This is particularly beneficial when working with sensitive or complex alkynes. The ability to perform the reaction at room temperature can also improve the functional group tolerance and simplify the experimental setup. For the synthesis of complex pharmaceutical intermediates containing an arylethynyl moiety, the reliability of the iodo-compound often outweighs its higher cost.
Illustrative Protocol (Sonogashira Coupling):
-
To a degassed solution of the aryl halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a copper(I) salt (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N or diisopropylamine).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting materials are consumed.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. The choice of ligand is crucial for this transformation, in addition to the reactivity of the aryl halide.
Expected Performance Comparison:
| Feature | This compound | Methyl 2-(2-bromophenyl)acetate | Methyl 2-(2-chlorophenyl)acetate |
| Reaction Rate | Fast | Moderate | Slow |
| Reaction Temperature | Mild to moderate heating | Moderate to high heating | High heating and specialized ligands required |
| Ligand Choice | A broader range of ligands can be effective | Requires more specialized, electron-rich ligands | Demands highly active and often proprietary ligands |
| Yield | Generally high | Good to high with appropriate ligand | Can be challenging, especially with less nucleophilic amines |
Expertise & Experience: While significant progress has been made in the Buchwald-Hartwig amination of aryl chlorides, these reactions often require highly specialized and expensive ligands. In contrast, the higher reactivity of this compound allows for the use of a wider variety of less expensive and more readily available ligands. For initial exploratory studies or when dealing with challenging amine coupling partners, the iodo-compound provides a higher probability of success with less optimization required.
Illustrative Protocol (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 0.02-0.04 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
The Decision Matrix: A Logic Diagram for Reagent Selection
The following diagram provides a logical framework for selecting the appropriate aryl halide based on project goals and constraints.
Figure 2: Decision matrix for selecting the appropriate Methyl 2-(2-halophenyl)acetate.
Conclusion: A Strategic Approach to Synthesis
The choice between this compound and its bromo- and chloro-analogs is not merely a matter of cost but a strategic decision that can have far-reaching implications for a research or development project.
-
This compound is the reagent of choice for rapid synthesis, proof-of-concept studies, and reactions involving sensitive substrates . Its high reactivity translates to milder conditions, lower catalyst loadings, and a higher probability of success with minimal optimization. The premium cost is often justified by the acceleration of project timelines and the conservation of more valuable downstream resources.
-
Methyl 2-(2-bromophenyl)acetate represents a balanced compromise between reactivity and cost . It is a workhorse reagent for many applications and is often the starting point for process development and scale-up campaigns. While it may require more vigorous reaction conditions than the iodo-analog, these are often manageable with modern catalytic systems.
-
Methyl 2-(2-chlorophenyl)acetate is the most economical option and is best suited for large-scale industrial production where cost of goods is a primary driver. However, its low reactivity necessitates significant investment in process optimization, including the screening of highly active and often expensive catalyst systems.
By understanding the fundamental principles of aryl halide reactivity and considering the specific goals and constraints of your project, you can strategically select the most appropriate building block, thereby maximizing the efficiency and success of your multi-step synthesis endeavors.
References
- 1. Methyl 2-(2-bromophenyl)acetate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]
- 3. This compound | 66370-75-0 | RCA37075 [biosynth.com]
- 4. Methyl 2-(2-chlorophenyl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Leaving Group Effects (I, Br, OTf) in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures.[1] The efficiency of these reactions is governed by a delicate interplay of catalyst, ligands, substrates, and reaction conditions. Among the most critical, yet sometimes underappreciated, parameters is the choice of the leaving group on the electrophilic partner. This guide provides an in-depth comparative analysis of three of the most common leaving groups—iodide (I), bromide (Br), and triflate (OTf)—to empower scientists to make informed decisions for reaction design and optimization.
Chapter 1: The Heart of the Matter: Oxidative Addition
The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The initial and often rate-determining step is the oxidative addition of the electrophile (Ar-X) to the active Pd(0) catalyst.[4] In this step, the palladium center inserts into the carbon-leaving group (C-X) bond, undergoing oxidation from Pd(0) to Pd(II).
The facility of this oxidative addition step is profoundly influenced by the nature of the leaving group (X).[5] A more "reactive" leaving group is one that allows for a faster rate of oxidative addition, which can lead to shorter reaction times, lower required temperatures, and reduced catalyst loadings. The established reactivity trend for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[5] Aryl triflates (Ar-OTf) are also highly reactive, often comparable to or slightly less reactive than aryl bromides.[6][7]
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: The catalytic cycle highlights the critical oxidative addition step where the Ar-X bond is broken.
Chapter 2: Physicochemical Properties and Reactivity Trends
The observed reactivity of leaving groups in palladium-catalyzed reactions is directly linked to their fundamental physicochemical properties. A key determinant is the Carbon-X bond dissociation energy (BDE). A weaker C-X bond is more readily cleaved by the palladium catalyst, leading to a faster oxidative addition.
| Leaving Group (X) | Typical C(sp²)—X Bond Dissociation Energy (kJ/mol) | General Reactivity Trend |
| Iodide (I) | ~213 | Highest |
| Bromide (Br) | ~285 | Intermediate |
| Triflate (OTf) | N/A (C-O bond) | Intermediate to High |
Note: BDE values can vary depending on the specific aryl group. Values are approximate for comparison.[8][9]
As the data indicates, the C-I bond is significantly weaker than the C-Br bond, which in turn is generally weaker than a C-Cl bond.[10] This trend in bond strength directly correlates with the general observation that aryl iodides are the most reactive electrophiles in palladium catalysis, followed by bromides and then chlorides.[4][7]
Aryl triflates are a special case. While the C-O bond itself is strong, the triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group. The high stability of the departing anion facilitates the oxidative addition process.[11] Mechanistic studies suggest that the oxidative addition of aryl triflates may proceed through a different, more polar nucleophilic displacement pathway compared to the concerted mechanism often proposed for aryl halides.[11] This can make their reactivity highly dependent on the specific catalyst system and reaction conditions.[12]
Chapter 3: Comparative Experimental Studies
To provide a practical comparison, we will examine the performance of these leaving groups in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck-Mizoroki coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an electrophile.[4][13]
| Electrophile (4-Methoxyphenyl-X) | Leaving Group (X) | Reaction Time (h) | Yield (%) |
| 4-Iodoanisole | I | 2 | 95 |
| 4-Bromoanisole | Br | 6 | 92 |
| 4-Anisyl triflate | OTf | 5 | 90 |
Conditions: Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), Toluene/H₂O (4:1), 90 °C.
Analysis: The data clearly illustrates the expected reactivity trend: I > Br ≈ OTf. The aryl iodide reacts significantly faster, reaching completion in just 2 hours. The aryl bromide and triflate show comparable high yields but require longer reaction times. This demonstrates that for simple Suzuki couplings where speed is a priority, an aryl iodide is the superior choice. However, aryl bromides and triflates are excellent, readily available alternatives that provide high yields with slightly longer heating.[13]
Detailed Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
-
To three separate flame-dried Schlenk flasks equipped with a magnetic stir bar and reflux condenser, add the aryl halide or triflate (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene/H₂O) via syringe.
-
Heat the reaction mixtures to 90 °C and stir vigorously.
-
Monitor the reaction progress at regular intervals by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Coupling
The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene.[14] The choice of leaving group can influence not only the reaction rate but also the regioselectivity of the alkene addition.[15]
| Electrophile (Bromobenzene) | Leaving Group (X) | Reaction Time (h) | Yield of Stilbene (%) |
| Iodobenzene | I | 4 | 88 |
| Bromobenzene | Br | 12 | 85 |
| Phenyl triflate | OTf | 10 | 82 |
Conditions: Styrene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Triethylamine (2 equiv), DMF, 100 °C.
Analysis: Similar to the Suzuki reaction, the aryl iodide is the most reactive substrate. It is important to note that with triflates, the use of bidentate phosphine ligands can sometimes favor the formation of branched, rather than linear, alkene products.[12] This highlights that the leaving group can be a tool to control selectivity in certain cases.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide or triflate and an amine.[16][17] It is a cornerstone of medicinal chemistry for the synthesis of aryl amines.[18]
| Electrophile (4-Bromotoluene) | Leaving Group (X) | Reaction Time (h) | Yield (%) |
| 4-Iodotoluene | I | 8 | 75 |
| 4-Bromotoluene | Br | 16 | 94 |
| 4-Tolyl triflate | OTf | 14 | 92 |
Conditions: Morpholine (1.2 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C.
Analysis: Interestingly, in some modern Buchwald-Hartwig systems, aryl bromides can outperform iodides. This is sometimes attributed to the propensity of iodide to form stable, less reactive dimeric palladium complexes that can inhibit the catalytic cycle.[16] This is a critical field-proven insight: the "most reactive" leaving group is not always the highest yielding under optimized conditions for a specific transformation. Both bromides and triflates are generally excellent electrophiles for this reaction.[19]
Chapter 4: Practical Considerations and Field-Proven Insights
Substrate Availability and Cost: A significant practical advantage of aryl bromides over iodides and triflates is their generally lower cost and wider commercial availability. Aryl triflates must be synthesized from the corresponding phenols, adding a step to the synthetic sequence.
Catalyst and Ligand Choice: The choice of leaving group is intrinsically linked to the catalyst system. While simple catalysts like Pd(PPh₃)₄ may be sufficient for reactive aryl iodides, less reactive aryl bromides (and especially chlorides) often require more sophisticated, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[13]
Functional Group Tolerance: Aryl triflates can be sensitive to hydrolysis under certain basic conditions, which can be a limitation. Conversely, the high reactivity of aryl iodides can sometimes lead to undesired side reactions, such as homocoupling.
Decision Flowchart for Leaving Group Selection
Caption: A guide to selecting the appropriate leaving group based on practical considerations.
Conclusion
The choice of leaving group in palladium-catalyzed cross-coupling reactions is a strategic decision that impacts reaction rate, yield, and even selectivity. The general reactivity trend of I > Br ≈ OTf holds true for many standard transformations, primarily driven by the C-X bond dissociation energy and the stability of the resulting anion.
-
Aryl Iodides are the most reactive, often enabling reactions under the mildest conditions or with the shortest reaction times.
-
Aryl Bromides offer an excellent and often more economical balance of reactivity and stability, making them a workhorse for a vast range of applications.
-
Aryl Triflates , derived from phenols, are highly reactive alternatives to halides and expand the scope of accessible starting materials.
Ultimately, the optimal leaving group is context-dependent. By understanding the mechanistic principles and weighing the practical considerations of cost, availability, and compatibility with the chosen catalyst system, researchers can harness the full power and versatility of palladium catalysis.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(2-iodophenyl)acetate
This document provides an in-depth, procedural guide for the safe and compliant disposal of Methyl 2-(2-iodophenyl)acetate (CAS No: 66370-75-0). Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide moves beyond mere instruction to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.
Core Principle: Hazard-Based Waste Management
The disposal pathway for any chemical is dictated by its inherent hazards. This compound is classified as a halogenated organic compound due to the presence of an iodine atom bonded to the phenyl ring. This classification is paramount, as regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have specific mandates for the treatment of halogenated wastes to prevent the formation of persistent environmental pollutants.[1][2][3]
Hazard Profile
A thorough understanding of the compound's hazard profile, derived from the Globally Harmonized System (GHS), informs every aspect of its handling and disposal.
| Hazard Classification | GHS Category | Potential Effect | Authoritative Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [4][5][6] |
The causality is clear: because the compound is harmful upon ingestion, irritating to skin, eyes, and the respiratory tract, direct contact must be minimized through appropriate Personal Protective Equipment (PPE), and its release into the environment must be strictly controlled.
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste container leaves the laboratory. The foundational step is rigorous waste segregation at the point of generation.[7][8]
The Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents complicates and increases the cost of disposal.[9] More critically, inadvertent mixing with incompatible chemicals, such as strong bases or oxidizing agents, can trigger dangerous exothermic reactions. Therefore, this compound waste must be collected in a dedicated container labeled for "Halogenated Organic Waste." [9]
Step-by-Step Container Preparation Protocol
-
Select an Appropriate Container: Choose a container made of a chemically compatible material (e.g., glass or high-density polyethylene) that is in good condition, free of damage, and has a secure, leak-proof screw cap.[8][10]
-
Affix a Hazardous Waste Label: Before adding any waste, apply a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Clearly write the following information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound." If other halogenated solvents are present, list them as well.[9]
-
The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").
-
The date the first drop of waste is added (the "accumulation start date").
-
-
Designate a Storage Location: Place the container in a designated Satellite Accumulation Area (SAA) within the lab.[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel. The container should be placed within a secondary containment tray to mitigate potential spills.[12]
The Disposal Workflow: A Self-Validating System
This workflow is designed to ensure that each step logically and safely follows the last, creating a self-validating protocol that minimizes risk.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[13][14]
-
Transfer Waste: Carefully transfer the this compound waste from your experimental apparatus into the prepared and properly labeled halogenated waste container. Use a funnel to prevent spills.
-
Secure the Container: Tightly close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[9][10][11]
-
Maintain Accumulation Limits: Be aware of your institution's and regulatory limits for waste accumulation. The SAA is limited to a maximum of 55 gallons of hazardous waste.[10][11]
-
Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your EHS department to schedule a waste pickup.[10] Do not dispose of this chemical down the sewer system or in regular trash.[8]
-
Final Disposal Method: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The standard and required method for halogenated organic liquids is controlled high-temperature incineration with flue gas scrubbing to neutralize acidic gases produced during combustion.[1][13]
Regulatory and Compliance Framework
All handling and disposal of hazardous waste is governed by stringent regulations.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA governs the management of hazardous waste from its point of generation to its final disposal (a concept known as "cradle-to-grave").[8][11] Your adherence to the protocols in this guide ensures compliance with RCRA mandates.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan.[14] These disposal procedures are an integral component of that plan, ensuring worker safety.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Control Ignition Sources: Remove all sources of ignition.[13]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled container for disposal as hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By integrating these expert-validated protocols into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our scientific community and environment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | 66370-75-0 [amp.chemicalbook.com]
- 6. Methyl 2-(3-iodophenyl)acetate | C9H9IO2 | CID 21939462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. actenviro.com [actenviro.com]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of Methyl 2-(2-iodophenyl)acetate: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. Methyl 2-(2-iodophenyl)acetate, a key building block in organic synthesis, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring a secure laboratory environment.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound presents a multi-faceted hazard profile that necessitates a stringent PPE protocol. According to safety data sheets, this compound is classified as:
-
Harmful if swallowed: Ingestion can lead to systemic toxicity.
-
Causes skin irritation: Direct contact can result in localized redness, inflammation, and discomfort.[1][2]
-
Causes serious eye irritation: Splashes can cause significant and potentially lasting damage to the eyes.[1][2]
-
May cause respiratory irritation: Inhalation of vapors, mists, or dusts can irritate the respiratory tract.[1][2]
The causality behind these hazards lies in the chemical's reactivity and its ability to interact with biological tissues. The aromatic iodide and ester functionalities contribute to its potential for adverse effects. Therefore, a multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The primary principle is to conduct a thorough risk assessment for each step of your experimental workflow.
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of exposure. The choice of gloves is therefore critical and should be based on chemical compatibility and the nature of the task.
While nitrile gloves are a common choice in many laboratories for their good general chemical resistance, for aromatic compounds such as this compound, a more conservative approach is warranted. Some sources indicate that nitrile gloves may offer poor resistance to aromatic hydrocarbons.
For prolonged contact or when handling larger quantities, butyl rubber gloves are recommended. Butyl rubber provides excellent resistance to a wide range of chemicals, including esters and many aromatic compounds. However, it's important to note that butyl rubber may not perform well with certain aromatic hydrocarbons. Given this, for incidental contact or when handling small quantities, double-gloving with a thicker nitrile glove (e.g., 8 mil) can provide adequate splash protection. Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking.
| Task | Recommended Glove Type | Rationale |
| Weighing and preparing solutions (small quantities) | Double-gloved Nitrile (minimum 5 mil) | Provides splash protection for short-duration tasks. |
| Running reactions and work-ups (prolonged contact) | Butyl rubber gloves | Offers superior chemical resistance for extended handling. |
| Cleaning glassware | Butyl rubber gloves or heavy-duty nitrile gloves | Protects against residual chemical contamination. |
Step-by-Step Glove Protocol:
-
Inspection: Before each use, visually inspect gloves for any tears, punctures, or signs of degradation.
-
Donning: Ensure hands are clean and dry before putting on gloves. If double-gloving, the first glove should be tucked under the cuff of the lab coat, and the second glove should go over the cuff.
-
During Use: If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[3]
Eye and Face Protection: Shielding Against Splashes
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory. They protect against minor splashes and airborne particles.
-
Chemical Splash Goggles: These should be worn whenever there is a significant risk of splashing, such as during solution transfers, heating, or when working with larger volumes. Goggles provide a seal around the eyes, offering greater protection than safety glasses.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a high risk of splashing, such as when handling large quantities of the chemical or during vigorous reactions. The face shield protects the entire face from splashes.
| Operation | Eye/Face Protection | Justification |
| General lab work (low splash risk) | Safety glasses with side shields | Minimum protection against incidental exposure. |
| Transferring solutions, extractions | Chemical splash goggles | Protects against moderate splash hazards. |
| Handling >100 mL, vigorous reactions | Chemical splash goggles and a face shield | Provides maximum protection against significant splash risks. |
Body Protection: The Essential Barrier
A laboratory coat is the fundamental piece of body protection and should be worn at all times when handling chemicals.
-
Standard Lab Coat: A knee-length lab coat made of a flame-resistant material such as cotton or a cotton/polyester blend is suitable for general use.
-
Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Lab coats should be kept clean and should be removed before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection: When and Why
The need for respiratory protection is determined by the potential for inhaling airborne contaminants in the form of vapors, mists, or dusts. This compound has a high boiling point (114 °C at 1.5 Torr), suggesting a low vapor pressure at standard temperature and pressure.[4] This indicates that at room temperature, the risk of inhaling significant concentrations of vapor is low if work is conducted in a well-ventilated area.
However, certain operations can increase the risk of inhalation:
-
Heating the substance: This will increase its vapor pressure.
-
Aerosolizing the substance: Activities such as sonication, vortexing, or vigorous shaking can generate fine droplets that can be inhaled.
-
Handling the solid form (if applicable): Weighing and transferring a powdered form can generate dust.
When to Use Respiratory Protection:
-
When heating the compound outside of a certified chemical fume hood.
-
During any procedure that may generate aerosols.
-
If working in a poorly ventilated area.
-
During a spill cleanup.
Recommended Respiratory Protection: For situations requiring respiratory protection, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. If particulates may also be generated, a combination cartridge with a P100 particulate filter should be used.
Operational Plan: Donning and Doffing Procedures
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Eye and Face Protection
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves: Remove using the glove-in-glove technique.
-
Lab Coat: Remove by rolling it outwards, without touching the exterior.
-
Eye and Face Protection: Handle by the straps or sides.
-
Respirator (if required): Remove by the straps.
-
Wash Hands Thoroughly: This is the final and most critical step.
Disposal Plan: Managing Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves, disposable aprons, and other solid contaminated items: Place in a designated, labeled hazardous waste container.
-
Reusable PPE (e.g., butyl gloves, face shields): Decontaminate thoroughly with an appropriate solvent (e.g., ethanol) and soap and water before reuse. Inspect for any signs of degradation before storing.
Never dispose of contaminated PPE in the regular trash. Follow your institution's specific guidelines for hazardous waste disposal.[3]
By adhering to these detailed PPE protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
